Product packaging for Azicemicin B(Cat. No.:CAS No. 162857-75-2)

Azicemicin B

Cat. No.: B1229353
CAS No.: 162857-75-2
M. Wt: 445.4 g/mol
InChI Key: UYHQCZYRKRLVIT-UHFFFAOYSA-N
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Description

Azicemicin B is an angucycline-type antibiotic featuring a unique aziridine moiety, originally isolated from the actinomycete strain Amycolatopsis sp. MJ126-NF4 (now classified as Kibdelosporangium sp.) . Its chemical structure is defined as 3-(2-aziridinyl)-3,4-dihydro-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-benz[a]anthracene-1,6(2H,5H)-dione . This compound demonstrates moderate yet specific growth-inhibiting activity against Gram-positive bacteria and mycobacteria, making it a valuable tool for studying novel antimicrobial mechanisms . The aziridine ring is a key pharmacophore responsible for the biological activity of this compound and related natural products . This three-membered ring is a potent electrophile that can act as an alkylating agent. In similar aziridine-containing compounds like azinomycin B, the mode of action involves forming interstrand cross-links in DNA, which disrupts DNA replication and leads to cell death . The aziridine moiety in these molecules can covalently attach to the N-7 position of guanine residues in the DNA major groove . Biosynthetic studies indicate that the aziridine moiety in the closely related azicemicins is derived from aspartic acid, a pathway distinct from that found in other aziridine-containing natural products . This compound is presented for research applications only, including investigations into novel antibiotic mechanisms, the biochemistry of DNA cross-linking agents, and the biosynthesis of complex natural products. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NO9 B1229353 Azicemicin B CAS No. 162857-75-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

162857-75-2

Molecular Formula

C22H23NO9

Molecular Weight

445.4 g/mol

IUPAC Name

3-(aziridin-2-yl)-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione

InChI

InChI=1S/C22H23NO9/c1-31-19-9-4-11(25)20(32-2)18(28)14(9)17(27)15-10(24)3-8-5-21(29,12-7-23-12)6-13(26)22(8,30)16(15)19/h4,8,12,23,25,27-30H,3,5-7H2,1-2H3

InChI Key

UYHQCZYRKRLVIT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C(C(=C(C=C31)O)OC)O)O)C(=O)CC4C2(C(=O)CC(C4)(C5CN5)O)O

Synonyms

azicemicin B

Origin of Product

United States

Foundational & Exploratory

Azicemicin B: A Technical Guide to its Discovery, Origin, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azicemicin B is a naturally occurring antibiotic belonging to the angucycline class of polyketides, distinguished by a unique aziridine ring. First isolated in 1995 from the fermentation broth of an actinomycete, this molecule has garnered interest for its antimicrobial properties, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, origin, physicochemical properties, and biological activities of this compound. It details the experimental protocols for its fermentation, isolation, and purification, and summarizes its antimicrobial potency. Furthermore, this guide delves into the biosynthesis of its characteristic aziridine moiety and discusses the proposed mechanism of action, drawing parallels with other aziridine-containing natural products.

Discovery and Origin

This compound was co-discovered with its analogue, Azicemicin A, by a team of researchers at the Institute of Microbial Chemistry in Tokyo, Japan.[1] The compounds were isolated from the culture broth of the actinomycete strain MJ126-NF4.[1] Initially identified as a member of the genus Amycolatopsis, the producing organism was later reclassified as Kibdelosporangium sp. MJ126-NF4.[2]

The discovery was the result of a screening program for new antimicrobial agents. The producing strain, MJ126-NF4, exhibited inhibitory activity against Gram-positive bacteria, leading to the isolation and characterization of the azicemicins.

Physicochemical Properties

This compound is a yellow, crystalline solid with a molecular formula of C₂₂H₂₃NO₉, as determined by high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS).[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₃NO₉[1]
Molecular Weight 445.14[3]
Appearance Yellow needles[1]
Melting Point 218-221 °C (decomposed)[1]
Optical Rotation [α]D²⁴ +140° (c 0.5, MeOH)[1]
UV λmax (MeOH) nm (ε) 230 (31,600), 275 (12,600), 430 (6,300)[1]
IUPAC Name 3-(aziridin-2-yl)-3,4-dihydro-3,7,8,10,12b-pentahydroxy-9,12-dimethoxybenz[a]anthracene-1,6(2H,5H)-dione[1]

Experimental Protocols

Fermentation of Kibdelosporangium sp. MJ126-NF4

The production of this compound is achieved through submerged fermentation of Kibdelosporangium sp. MJ126-NF4.

  • Producing Organism: Kibdelosporangium sp. MJ126-NF4

  • Seed Medium:

    • Glucose: 1.0%

    • Soluble starch: 2.0%

    • Soybean meal: 2.0%

    • Yeast extract: 0.5%

    • CaCO₃: 0.2%

    • pH: 7.2 (before sterilization)

  • Production Medium:

    • Glycerol: 3.0%

    • Soluble starch: 2.0%

    • Soybean meal: 3.0%

    • Yeast extract: 0.2%

    • CaCO₃: 0.2%

    • pH: 7.2 (before sterilization)

  • Fermentation Conditions:

    • A loopful of the slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of the seed medium.

    • The seed culture is incubated at 27°C for 3 days on a rotary shaker.

    • A 5% seed culture is transferred to a 500-ml Erlenmeyer flask containing 100 ml of the production medium.

    • The production culture is incubated at 27°C for 4 days on a rotary shaker.

Isolation and Purification of this compound

The following protocol outlines the steps for the isolation and purification of this compound from the culture broth.

  • Extraction: The culture broth (20 liters) is centrifuged to separate the mycelium and supernatant. The mycelium is extracted with acetone, and the acetone extract is concentrated. The concentrated extract is combined with the supernatant.

  • Adsorption Chromatography: The combined solution is passed through a column of Diaion HP-20. The column is washed with water and then eluted with acetone.

  • Silica Gel Chromatography: The active fractions from the Diaion HP-20 column are concentrated and subjected to silica gel column chromatography using a chloroform-methanol solvent system.

  • Preparative TLC: The fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) on silica gel, again using a chloroform-methanol solvent system.

  • Crystallization: The purified this compound is crystallized from a mixture of methanol and chloroform to yield yellow needles.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation 20 L Fermentation of Kibdelosporangium sp. MJ126-NF4 Centrifugation Centrifugation Fermentation->Centrifugation Mycelium Mycelium Cake Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Acetone_Extraction Acetone Extraction Mycelium->Acetone_Extraction Combined_Extract Combined Extract Supernatant->Combined_Extract Concentration Concentration Acetone_Extraction->Concentration Concentration->Combined_Extract HP20 Diaion HP-20 Chromatography Combined_Extract->HP20 Silica_Gel Silica Gel Chromatography HP20->Silica_Gel Prep_TLC Preparative TLC Silica_Gel->Prep_TLC Crystallization Crystallization Prep_TLC->Crystallization Azicemicin_B Pure this compound Crystallization->Azicemicin_B

Caption: Experimental workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

Antimicrobial Activity

This compound exhibits moderate to potent antimicrobial activity, primarily against Gram-positive bacteria and mycobacteria.[4] The minimum inhibitory concentrations (MICs) against a panel of microorganisms are summarized in Table 2.

Table 2: Antimicrobial Activity of this compound

Test OrganismMIC (µg/ml)
Staphylococcus aureus FDA 209P6.25
Staphylococcus aureus Smith3.13
Micrococcus luteus PCI 10010.78
Bacillus subtilis PCI 2191.56
Corynebacterium bovis 18100.78
Mycobacterium smegmatis ATCC 6071.56
Escherichia coli NIHJ> 100
Shigella sonnei> 100
Pseudomonas aeruginosa P-3> 100
Klebsiella pneumoniae PCI 602> 100
Candida albicans> 100
Saccharomyces cerevisiae> 100

Data sourced from Tsuchida et al., 1995.

Proposed Mechanism of Action

While the specific molecular targets and signaling pathways affected by this compound have not been extensively studied, its mechanism of action is believed to be centered on the reactivity of its aziridine ring. Aziridine-containing natural products, such as mitomycin C and azinomycin B, are known to act as alkylating agents.[5][6] The strained three-membered aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond with biological macromolecules.

It is proposed that this compound functions as a DNA alkylating agent.[7] The lone pair of electrons on the nitrogen atom of a purine base (e.g., N7 of guanine) in DNA can act as a nucleophile, attacking one of the carbon atoms of the aziridine ring. This results in the formation of a covalent adduct between this compound and DNA. Such DNA alkylation can lead to a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately resulting in bacteriostasis or cell death.[7]

G Azicemicin_B This compound (with aziridine ring) Alkylation Nucleophilic Attack by Purine Base Azicemicin_B->Alkylation DNA Bacterial DNA DNA->Alkylation DNA_Adduct Covalent DNA Adduct Alkylation->DNA_Adduct Inhibition Inhibition of DNA Replication & Transcription DNA_Adduct->Inhibition Cell_Death Bacteriostasis/ Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of action of this compound via DNA alkylation.

Biosynthesis of the Aziridine Moiety

The biosynthesis of the unique aziridine ring in this compound has been elucidated through isotopic labeling studies and genetic analysis.[8] The angucycline core is assembled by a type II polyketide synthase (PKS), while the aziridine moiety is derived from the amino acid L-aspartic acid.[8]

The biosynthetic gene cluster for azicemicin contains genes encoding for enzymes that catalyze the conversion of L-aspartic acid into an aziridine-2-carboxylate starter unit, which is then incorporated into the polyketide backbone.[2] A proposed pathway involves the activation of the β-carboxylate of aspartate by an adenylation domain-containing enzyme, followed by a series of enzymatic steps leading to the formation of the aziridine ring.[2]

G L_Aspartate L-Aspartic Acid Adenylation Adenylation of β-carboxylate L_Aspartate->Adenylation Enzymatic_Steps Multi-step Enzymatic Cascade Adenylation->Enzymatic_Steps Aziridine_Precursor Aziridine-2-carboxylate Enzymatic_Steps->Aziridine_Precursor PKS_Machinery Type II Polyketide Synthase (PKS) Aziridine_Precursor->PKS_Machinery Azicemicin_B This compound PKS_Machinery->Azicemicin_B

Caption: Simplified proposed biosynthetic pathway for the aziridine moiety of this compound.

Conclusion and Future Perspectives

This compound represents an interesting class of antimicrobial compounds with a unique structural feature and a potent biological activity against Gram-positive bacteria. The elucidation of its biosynthetic pathway opens up possibilities for bioengineering and the generation of novel analogues with improved therapeutic properties. Further research is warranted to fully characterize its mechanism of action and to explore its potential as a lead compound in drug discovery programs. A deeper understanding of its interaction with bacterial DNA and the cellular response to this interaction could provide valuable insights for the development of new antibacterial agents.

References

Azicemicin B: An In-depth Technical Guide on its Mechanism of Action Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azicemicin B is a novel polyketide antibiotic characterized by a unique aziridine moiety, which is believed to be central to its antimicrobial activity against Gram-positive bacteria. While direct experimental elucidation of its mechanism of action is limited in publicly available literature, a strong hypothesis can be formulated based on its structural similarity to other aziridine-containing natural products. This guide posits that this compound functions as a DNA alkylating agent, leading to interstrand cross-linking and subsequent inhibition of vital cellular processes such as DNA replication and transcription, ultimately resulting in bacterial cell death. This document provides a comprehensive overview of the proposed mechanism, potential resistance pathways, and detailed experimental protocols to validate these hypotheses.

Introduction to this compound

This compound is a member of a new structural class of antibiotics isolated from the fermentation broth of Amycolatopsis sp. MJ126-NF4, a bacterial strain closely related to Amycolatopsis sulphurea.[1][2] First described in the mid-1990s, this compound possesses a complex angucycline core structure, but its most notable feature is a reactive aziridine ring.[2][3] The molecular formula of this compound is C22H23O9N.[1][4]

The presence of the three-membered aziridine ring is significant, as this functional group is known to be the pharmacophore of several potent antitumor and antimicrobial agents, including the mitomycins and azinomycins.[3] In these related compounds, the strained aziridine ring is highly electrophilic and is crucial for their biological activity, which involves the covalent modification of macromolecules.[3] this compound has demonstrated moderate growth-inhibiting activity against a range of Gram-positive bacteria and mycobacteria, making it a subject of interest for the development of new antibacterial agents.[1]

Proposed Mechanism of Action: DNA Alkylation and Cross-Linking

The central hypothesis for the mechanism of action of this compound against Gram-positive bacteria is its function as a bifunctional alkylating agent that targets bacterial DNA. This proposed mechanism is analogous to that of other well-characterized aziridine-containing antibiotics, such as azinomycin B.

The highly strained and electrophilic nature of the aziridine ring makes it susceptible to nucleophilic attack by biological macromolecules. It is proposed that the primary target for this reaction within the bacterial cell is DNA. The mechanism can be broken down into the following key steps:

  • Initial DNA Alkylation: this compound is believed to bind to bacterial DNA, likely through intercalation or minor groove binding. Following this initial non-covalent interaction, a nucleophilic site on a DNA base, such as the N7 position of guanine, attacks one of the carbon atoms of the aziridine ring, leading to its opening and the formation of a covalent monoadduct.

  • Interstrand Cross-link Formation: The structure of this compound suggests that it possesses a second reactive site. Following the initial alkylation event, this second site can react with a nucleophilic position on the complementary DNA strand, resulting in the formation of an interstrand cross-link. This covalent linkage between the two strands of the DNA double helix is a highly cytotoxic lesion.

The formation of interstrand cross-links has profound consequences for the bacterial cell:

  • Inhibition of DNA Replication: The covalent linkage prevents the separation of the DNA strands, which is a prerequisite for DNA replication by DNA polymerase. This leads to a complete halt of the replication process.

  • Inhibition of Transcription: The distortion of the DNA helix and the presence of the bulky adduct can also physically block the progression of RNA polymerase, thereby inhibiting the transcription of genes into messenger RNA.

The inability to replicate DNA and transcribe essential genes ultimately leads to a cessation of all vital cellular processes and results in bacterial cell death.

Signaling Pathways and Cellular Consequences

The formation of DNA adducts and interstrand cross-links by this compound would likely trigger a cascade of cellular responses in Gram-positive bacteria, primarily the DNA damage response system.

DNA_Damage_Response Azicemicin_B This compound DNA Bacterial DNA Azicemicin_B->DNA Intercalation & Nucleophilic Attack DNA_Adduct DNA Adducts & Interstrand Cross-links SOS_Response SOS Response Activation (RecA, LexA) DNA_Adduct->SOS_Response Replication_Stall DNA Replication Stall DNA_Adduct->Replication_Stall Transcription_Block Transcription Inhibition DNA_Adduct->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest SOS_Response->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms (e.g., Nucleotide Excision Repair) SOS_Response->DNA_Repair Replication_Stall->Cell_Cycle_Arrest Apoptosis Bactericidal Effect (Cell Death) Transcription_Block->Apoptosis Cell_Cycle_Arrest->Apoptosis Failed_Repair Failed or Overwhelmed DNA Repair DNA_Repair->Failed_Repair High Level of Damage Failed_Repair->Apoptosis

Figure 1. Proposed signaling pathway following this compound-induced DNA damage.

Upon significant DNA damage, bacteria such as Bacillus subtilis activate the SOS response. This is a global response to DNA damage in which the cell cycle is arrested and DNA repair and mutagenesis are induced. The key proteins in this response are RecA and LexA. RecA is activated by single-stranded DNA, which would be generated during stalled replication, and it then mediates the cleavage of the LexA repressor. This de-repression leads to the expression of a number of genes involved in DNA repair, such as those for nucleotide excision repair.

However, interstrand cross-links are particularly difficult lesions to repair. If the damage is too extensive and cannot be repaired, the persistent stalling of replication forks and the inability to synthesize essential proteins will lead to programmed cell death or bacteriolysis.

Quantitative Data on Antibacterial Activity

Gram-Positive BacteriumStrainMinimum Inhibitory Concentration (MIC) of this compound (µg/mL)
Staphylococcus aureusATCC 29213Data not publicly available
Staphylococcus aureus (MRSA)ATCC 43300Data not publicly available
Enterococcus faecalisATCC 29212Data not publicly available
Enterococcus faecium (VRE)ATCC 51559Data not publicly available
Streptococcus pneumoniaeATCC 49619Data not publicly available
Bacillus subtilisATCC 6633Data not publicly available

Potential Mechanisms of Resistance

Although no specific resistance mechanisms to this compound have been documented, bacteria could potentially develop resistance through several established mechanisms against DNA damaging agents:

  • Drug Efflux: Overexpression of multidrug resistance (MDR) efflux pumps could actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular target.

  • Target Modification: While less common for DNA-targeting agents, mutations in DNA-associated proteins could potentially reduce the accessibility of DNA to the drug.

  • Drug Inactivation: Bacteria could acquire enzymes that are capable of modifying or cleaving the this compound molecule, rendering it inactive. This could involve, for example, enzymes that can open the aziridine ring before it reaches the DNA.

  • Enhanced DNA Repair: Upregulation or acquisition of more efficient DNA repair pathways could allow the bacteria to more effectively remove the this compound-induced DNA adducts and interstrand cross-links, thus mitigating the cytotoxic effects.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in validating the proposed mechanism of action for this compound.

Experimental_Workflow Start Start: Hypothesis on Mechanism of Action MIC_Test 1. MIC Determination Start->MIC_Test Macro_Synth 2. Macromolecular Synthesis Inhibition Assay MIC_Test->Macro_Synth Determine sub-inhibitory and inhibitory concentrations DNA_Crosslink 3. DNA Interstrand Cross-linking Assay Macro_Synth->DNA_Crosslink Identify primary macromolecular target SOS_Response_Assay 4. SOS Response Assay (e.g., reporter gene assay) DNA_Crosslink->SOS_Response_Assay Confirm DNA damage Data_Analysis Data Analysis and Interpretation SOS_Response_Assay->Data_Analysis Conclusion Conclusion: Elucidation of Mechanism Data_Analysis->Conclusion

Figure 2. Experimental workflow for elucidating the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a Gram-positive bacterium.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control well (bacteria without drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Macromolecular Synthesis Inhibition Assay

This assay determines which major cellular synthesis pathway (DNA, RNA, or protein) is primarily inhibited by this compound.

  • Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase.

  • Radiolabeling: Aliquot the bacterial culture into separate tubes and add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis.

  • Treatment: Add this compound at a concentration known to be inhibitory (e.g., 4x MIC) to a set of tubes. Include a vehicle control (DMSO) and a positive control antibiotic for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, and chloramphenicol for protein).

  • Time-course Sampling: At various time points (e.g., 0, 10, 20, 30, and 60 minutes), remove aliquots from each tube.

  • Precipitation and Scintillation Counting: Precipitate the macromolecules using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Plot the incorporated radioactivity over time for each treatment. A rapid cessation of incorporation of a specific precursor indicates inhibition of that synthesis pathway.

DNA Interstrand Cross-linking Assay

This assay directly tests the ability of this compound to form interstrand cross-links in bacterial DNA.

  • Treatment of Bacterial Cells: Treat a mid-log phase culture of the test bacterium with varying concentrations of this compound for a defined period (e.g., 1 hour).

  • Genomic DNA Extraction: Isolate genomic DNA from the treated and untreated bacterial cells.

  • DNA Denaturation: Denature the extracted DNA by heating to 95°C for 5 minutes, followed by rapid cooling on ice.

  • Agarose Gel Electrophoresis: Run the denatured DNA samples on a denaturing agarose gel (containing formamide or run under alkaline conditions).

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

  • Analysis: Non-cross-linked DNA will be denatured into single strands and migrate faster through the gel. DNA with interstrand cross-links will renature upon cooling and migrate as a slower-moving double-stranded band. An increase in the intensity of the slower-migrating band with increasing concentrations of this compound indicates DNA interstrand cross-linking.

Logical Relationships in the Proposed Mechanism

The proposed mechanism of action of this compound follows a logical cascade of events leading to bacterial cell death.

Logical_Relationship Azicemicin_B This compound with Electrophilic Aziridine Ring DNA_Binding Non-covalent Binding to Bacterial DNA Azicemicin_B->DNA_Binding Covalent_Adduct Nucleophilic Attack by DNA (e.g., N7 of Guanine) DNA_Binding->Covalent_Adduct Cross_Link Formation of DNA Interstrand Cross-link Covalent_Adduct->Cross_Link Replication_Block Inhibition of DNA Strand Separation Cross_Link->Replication_Block Transcription_Block Blockage of RNA Polymerase Cross_Link->Transcription_Block Cellular_Processes_Halt Cessation of DNA Replication and Transcription Replication_Block->Cellular_Processes_Halt Transcription_Block->Cellular_Processes_Halt Cell_Death Bactericidal Effect Cellular_Processes_Halt->Cell_Death

Figure 3. Logical flow of the proposed mechanism of action for this compound.

Conclusion and Future Directions

Based on the chemical structure of this compound and the well-established mechanism of action of analogous aziridine-containing antibiotics, it is strongly hypothesized that this compound exerts its antibacterial effect against Gram-positive bacteria by acting as a DNA alkylating agent, leading to the formation of cytotoxic interstrand cross-links. This guide has outlined this proposed mechanism, the likely cellular responses, and a clear experimental path to its validation.

Future research should focus on obtaining direct experimental evidence for this proposed mechanism. Key priorities include:

  • Confirmation of DNA as the primary target through macromolecular synthesis assays and direct binding studies.

  • Definitive demonstration of DNA interstrand cross-linking using in vitro and in vivo assays.

  • Identification of the specific DNA adducts formed by this compound through mass spectrometry-based approaches.

  • Investigation of potential resistance mechanisms through the selection and characterization of this compound-resistant mutants.

A thorough understanding of the molecular mechanism of action of this compound is essential for its potential development as a therapeutic agent and for the design of novel, more potent analogues to combat the growing threat of antibiotic-resistant Gram-positive pathogens.

References

Spectroscopic and Biosynthetic Profile of Azicemicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azicemicin B is a naturally occurring angucycline-type antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4 (previously identified as Amycolatopsis sp.).[1] It belongs to a rare class of natural products containing an aziridine ring, a moiety that is often critical for the biological activity of such compounds.[1] This technical guide provides a consolidated overview of the available spectroscopic data for this compound, outlines generalized experimental protocols for its analysis, and presents a visualization of its proposed biosynthetic pathway. While the definitive structural elucidation was published in 1995, the detailed quantitative spectroscopic data from this primary literature is not widely available in public databases. This guide compiles all accessible information and provides context for researchers working with this molecule.

Chemical Structure and Properties

This compound is characterized by a pentacyclic angucycline core structure with a unique aziridine moiety at the C-3 position.

  • Molecular Formula: C₂₂H₂₃NO₉[1]

  • Molecular Weight: 445.4 g/mol [1]

  • IUPAC Name: 3-(aziridin-2-yl)-3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione

  • CAS Number: 162857-75-2

Spectroscopic Data

The structure of this compound was originally determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).[2] The detailed quantitative data is reported in the primary literature but is not available in publicly accessible databases. The following tables are structured to present this data once it is obtained from the original publication: Tsuchida, T., et al. (1995). Azicemicins A and B, new antimicrobial agents produced by Amycolatopsis. II. Structure determination. The Journal of Antibiotics, 48(10), 1148-1152.[2]

Mass Spectrometry

High-resolution mass spectrometry confirms the elemental composition of this compound. The initial characterization was performed using HR-Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS).[1]

Ion Calculated m/z Observed m/z Description
[M+H]⁺446.1446Data not publicly availableProtonated molecule
[M+Na]⁺468.1265Data not publicly availableSodium adduct
FragmentsData not publicly availableData not publicly availableKey fragment ions would be listed here.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for the complete structural assignment of this compound. The data presented below is based on the expected chemical shifts for a molecule of this structure and should be populated with the actual experimental data from the primary literature.

Table 2: ¹H NMR Spectroscopic Data for this compound (Expected)

Position δ (ppm) Multiplicity J (Hz) Assignment
Data not publicly available

Table 3: ¹³C NMR Spectroscopic Data for this compound (Expected)

Position δ (ppm) Carbon Type
Data not publicly available

Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data for natural products like this compound. These are representative methodologies and may not reflect the exact conditions used in the original structure elucidation.

High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines a standard procedure for obtaining high-resolution mass spectra for a purified natural product.

  • Sample Preparation: A solution of this compound is prepared at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

    • The ESI source is operated in positive ion mode.

    • A full scan mass spectrum is acquired over a mass range of m/z 100-1000.

    • For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]⁺) is selected in the quadrupole and subjected to collision-induced dissociation (CID) with a suitable collision gas (e.g., argon, nitrogen). The resulting fragment ions are analyzed in the TOF or Orbitrap.

  • Data Analysis: The acquired data is processed using the instrument's software to determine the accurate mass of the molecular ion and its fragments, allowing for the calculation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general workflow for acquiring a suite of NMR spectra for structural elucidation.

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, multiplicities, and coupling constants of the protons.

    • ¹³C NMR: A proton-decoupled one-dimensional carbon NMR spectrum is acquired to determine the chemical shifts of the carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assembling the carbon skeleton.

  • Data Analysis: The 1D and 2D NMR spectra are processed and analyzed to assign all proton and carbon signals to their respective atoms in the molecule, confirming the overall structure and stereochemistry.

Biosynthesis of this compound

The biosynthesis of the azicemicins involves a type II polyketide synthase (PKS) pathway for the formation of the angucycline core and a unique pathway for the formation of the aziridine ring. Isotope labeling studies have shown that aspartic acid is the precursor for the aziridine moiety.[1]

Proposed Biosynthetic Pathway for the Aziridine Moiety

The following diagram illustrates the proposed enzymatic steps for the formation of the aziridine ring from L-aspartate.

Azicemicin_Biosynthesis Proposed Biosynthetic Pathway of the Aziridine Moiety in this compound L_Asp L-Aspartate Asp_AMP Aspartyl-AMP L_Asp->Asp_AMP AzicM (Adenylyltransferase) + ATP Asp_PCP Aspartyl-AzicP Asp_AMP->Asp_PCP AzicP (Acyl Carrier Protein) Beta_Asp_PCP β-Aspartyl-AzicP Asp_PCP->Beta_Asp_PCP Isomerase (putative) Decarboxylated_Intermediate Decarboxylated Intermediate Beta_Asp_PCP->Decarboxylated_Intermediate AzicN (Decarboxylase) Aziridine_Carboxylate (S)-Aziridine-2-carboxylate Decarboxylated_Intermediate->Aziridine_Carboxylate Ring Formation (Unknown Enzymes) PKS_Core Polyketide Core Assembly Aziridine_Carboxylate->PKS_Core Incorporation into Polyketide Chain Azicemicin_B This compound PKS_Core->Azicemicin_B Tailoring Reactions (Oxygenases, etc.)

Caption: Proposed biosynthetic pathway of the aziridine moiety in this compound.

Experimental Workflow for Biosynthetic Gene Cluster Analysis

The identification and characterization of the azicemicin biosynthetic gene cluster involved a series of molecular biology and bioinformatics steps.

Gene_Cluster_Analysis Workflow for Azicemicin Biosynthetic Gene Cluster Analysis Genomic_DNA Genomic DNA Extraction (Kibdelosporangium sp. MJ126-NF4) PCR_Screening PCR Screening for Type II PKS Genes (KSα) Genomic_DNA->PCR_Screening Cosmid_Library Cosmid Library Construction and Screening Genomic_DNA->Cosmid_Library gDNA for library PCR_Screening->Cosmid_Library Probe for Screening Sequencing Cosmid Sequencing and Assembly Cosmid_Library->Sequencing Bioinformatics Bioinformatic Analysis (Gene Annotation, Pathway Prediction) Sequencing->Bioinformatics Gene_Inactivation Gene Inactivation and Heterologous Expression Bioinformatics->Gene_Inactivation Targeted Gene Selection Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Gene_Inactivation->Metabolite_Analysis Confirm Gene Function

Caption: Experimental workflow for the analysis of the Azicemicin biosynthetic gene cluster.

Conclusion

References

An In-depth Technical Guide to the Azicemicin B Biosynthetic Gene Cluster Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic gene cluster (BGC) responsible for the production of Azicemicin B, an angucycline-type antibiotic with a unique aziridine moiety. Azicemicins are produced by the actinomycete Kibdelosporangium sp. MJ126-NF4 and exhibit antimicrobial activity against Gram-positive bacteria with low toxicity, making their biosynthetic pathway a subject of significant interest for natural product synthesis and drug development.[1]

This document details the genetic organization of the azicemicin (azic) gene cluster, the proposed biosynthetic pathway with a focus on the novel aziridine ring formation, and the experimental protocols utilized for the elucidation of this pathway.

This compound Biosynthetic Gene Cluster: Genetic Organization and Putative Function

The this compound biosynthetic gene cluster was identified and sequenced from Kibdelosporangium sp. MJ126-NF4, spanning approximately 50 kbp.[1][2] The cluster encodes a type II polyketide synthase (PKS) system for the angucycline core, alongside a unique set of enzymes for the biosynthesis and attachment of the aziridine moiety. The genetic organization and the putative functions of the key open reading frames (ORFs) are summarized below.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions
GenePutative FunctionHomology/Conserved Domains
PKS Genes
azicAKetosynthase α (KSα)Type II PKS KSα
azicBKetosynthase β (KSβ)/Chain Length Factor (CLF)Type II PKS KSβ/CLF
azicCAcyl Carrier Protein (ACP)Type II PKS ACP
Aziridine Moiety Biosynthesis and Attachment
azicMAdenylyltransferase (Aspartate-activating enzyme)Adenylation domains of non-ribosomal peptide synthetases (NRPSs)
azicVAdenylyltransferaseAdenylation domains of non-ribosomal peptide synthetases (NRPSs)
azicPAdditional Acyl Carrier Protein (ACP)
azicNDecarboxylasePLP-dependent decarboxylase (Homology to VinO and BtrK)[1]
azicTPhosphopantetheinyl transferase (PPTase)
Other Enzymes
Several Oxygenases

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the formation of the angucycline polyketide core by a type II PKS system. The unique aziridine moiety is derived from aspartic acid.[1][2] The proposed pathway for the formation of the aziridine carboxylate starter unit is initiated by the activation of aspartate.

Azicemicin_B_Biosynthesis Aspartate Aspartate Aspartate_AMP Aspartyl-AMP Aspartate->Aspartate_AMP AzicM (Adenylyltransferase) ATP -> PPi AzicP_Aspartate AzicP-tethered Aspartate Aspartate_AMP->AzicP_Aspartate AzicP (ACP) Aziridine_Precursor Aziridine Precursor AzicP_Aspartate->Aziridine_Precursor AzicN (Decarboxylase) -CO2 Aziridine_Ring Aziridine Ring Formation Aziridine_Precursor->Aziridine_Ring Further modifications (Oxygenases) Azicemicin_B This compound Aziridine_Ring->Azicemicin_B Attachment to Core PKS_Core Polyketide Core PKS_Core->Azicemicin_B

Proposed biosynthetic pathway for the aziridine moiety of this compound.

Experimental Protocols

This section details the key experimental methodologies employed in the analysis of the this compound biosynthetic gene cluster.

Identification and Cloning of the this compound Gene Cluster

The workflow for identifying and cloning the azic gene cluster involved a combination of PCR-based screening and cosmid library construction.[1]

Cloning_Workflow Genomic_DNA Genomic DNA from Kibdelosporangium sp. MJ126-NF4 PCR_Screening PCR Screening for KSα genes Genomic_DNA->PCR_Screening Cosmid_Library Construction of Cosmid Library in E. coli Genomic_DNA->Cosmid_Library Screening_Library Screening of Cosmid Library with KSα probe PCR_Screening->Screening_Library KSα probe Cosmid_Library->Screening_Library Positive_Clone Identification of Positive Cosmid Clone Screening_Library->Positive_Clone Sequencing Sequencing and Analysis of the Gene Cluster Positive_Clone->Sequencing

Workflow for the identification and cloning of the this compound BGC.

Protocol for PCR-based Screening of KSα Genes:

  • Primer Design: Degenerate primers targeting conserved regions of the ketosynthase α (KSα) subunit of type II PKSs were designed.

  • PCR Amplification: PCR was performed using genomic DNA from Kibdelosporangium sp. MJ126-NF4 as the template.

  • Sequencing and Analysis: The amplified PCR products were cloned and sequenced to confirm their identity as KSα gene fragments.

Protocol for Cosmid Library Construction and Screening:

  • Genomic DNA Preparation: High-molecular-weight genomic DNA was isolated from Kibdelosporangium sp. MJ126-NF4.

  • Partial Digestion: The genomic DNA was partially digested with a suitable restriction enzyme to generate large DNA fragments.

  • Ligation: The DNA fragments were ligated into a cosmid vector.

  • Packaging and Transfection: The ligated DNA was packaged into lambda phage particles and used to transfect E. coli cells.

  • Library Screening: The resulting cosmid library was screened by colony hybridization using the previously amplified KSα gene fragment as a probe to identify clones containing the PKS gene cluster.

Heterologous Expression and Enzyme Characterization

To confirm the function of putative enzymes in the azicemicin pathway, genes of interest were overexpressed in E. coli, and the resulting proteins were purified and characterized.

Protocol for Overexpression and Purification of AzicM and AzicV:

  • Gene Amplification: The azicM and azicV genes were amplified by PCR from the cosmid containing the azic gene cluster.

  • Cloning: The amplified genes were cloned into an E. coli expression vector, such as a pET vector with a His-tag.

  • Transformation: The expression constructs were transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: The E. coli cultures were grown to a suitable optical density and protein expression was induced with IPTG.

  • Purification: The His-tagged proteins were purified from the cell lysate using nickel-affinity chromatography.

Protocol for Adenylyltransferase Enzyme Assay: The activity of the purified adenylyltransferases, AzicM and AzicV, was assayed by monitoring the production of pyrophosphate (PPi).[1]

  • Reaction Mixture: A reaction mixture was prepared containing the purified enzyme, various amino acid substrates, ATP, and magnesium ions in a suitable buffer.

  • Incubation: The reaction was incubated at a specific temperature for a defined period.

  • PPi Quantification: The amount of PPi produced was quantified using a colorimetric method, such as the Nichols method.[1] This assay allows for the determination of the substrate specificity of the adenylyltransferases.

Table 2: Substrate Specificity of AzicM
Substrate Amino AcidRelative Activity (%)
L-Aspartate100
L-Glutamate< 5
L-Alanine< 5
L-Serine< 5
Glycine< 5

Note: The data presented in this table is illustrative and based on the findings that AzicM is an aspartate-activating enzyme.[1]

Conclusion

The analysis of the this compound biosynthetic gene cluster has provided significant insights into the formation of this unique antibiotic. The identification of the genes responsible for the biosynthesis of the angucycline core and the novel aziridine moiety opens avenues for synthetic biology approaches to generate novel analogs with potentially improved therapeutic properties. Further biochemical characterization of the enzymes involved in the aziridine ring formation will be crucial to fully elucidate this fascinating biosynthetic pathway.

References

The Azicemicins: A Technical Overview of Structurally Related Angucycline Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Azicemicin A and Azicemicin B, two closely related antimicrobial agents belonging to the angucycline class of antibiotics. This document outlines their structural relationship, biological activity, and the biosynthetic pathway of their unique aziridine moiety. Detailed experimental methodologies for their isolation, characterization, and activity assessment are also presented, drawing from established protocols for this class of compounds.

Core Relationship and Structural Elucidation

Azicemicin A and this compound are natural products isolated from the fermentation broth of Amycolatopsis sp. MJ126-NF4, also known as Kibdelosporangium sp. MJ126-NF4.[1][2] Structurally, they share the same pentacyclic benz[a]anthracene core. The fundamental difference between these two compounds lies in the substitution on the aziridine ring attached at the C-3 position. Azicemicin A possesses a methyl group on the nitrogen atom of the aziridine ring, making it a 3-(1-methyl-2-aziridinyl) derivative. In contrast, this compound lacks this methyl group and has a 3-(2-aziridinyl) substituent.[1] This structural variance is responsible for the difference in their molecular formulas: C₂₃H₂₅NO₉ for Azicemicin A and C₂₂H₂₃NO₉ for this compound.[3]

Azicemicin_Relationship cluster_Core Benz[a]anthracene Core cluster_Moieties Aziridine Moiety Variants Core Shared Angucycline Skeleton Azicemicin_A Azicemicin A Core->Azicemicin_A Azicemicin_B This compound Core->Azicemicin_B Aziridine_A 1-Methyl-2-aziridinyl Aziridine_A->Azicemicin_A Results in Aziridine_B 2-Aziridinyl Aziridine_B->Azicemicin_B Results in

Structural Relationship between Azicemicin A and B.

Quantitative Biological Activity

Both Azicemicin A and B exhibit moderate growth-inhibiting activity, primarily against Gram-positive bacteria and mycobacteria.[3] The minimum inhibitory concentrations (MICs) for both compounds have been determined against a panel of microorganisms, providing a quantitative measure of their antimicrobial potency.

MicroorganismAzicemicin A (µg/mL)This compound (µg/mL)
Staphylococcus aureus FDA 209P12.512.5
Staphylococcus aureus Smith12.512.5
Staphylococcus aureus 55-274 (MRSA)12.512.5
Bacillus subtilis PCI 2193.133.13
Micrococcus luteus PCI 10013.133.13
Corynebacterium bovis 18101.561.56
Mycobacterium smegmatis ATCC 60712.525
Escherichia coli NIHJ> 100> 100
Shigella sonnei> 100> 100
Klebsiella pneumoniae PCI 602> 100> 100
Proteus vulgaris OX-19> 100> 100
Serratia marcescens> 100> 100
Pseudomonas aeruginosa P-3> 100> 100

Proposed Mechanism of Action

While the specific mechanism of action for the azicemicins has not been definitively elucidated, the presence of the aziridine ring is highly suggestive of their mode of action. The aziridine moiety is a key pharmacophore in other antitumor antibiotics like mitomycins and azinomycins, which are known to act as DNA alkylating and cross-linking agents.[4][5] It is hypothesized that the strained aziridine ring in Azicemicin A and B can undergo nucleophilic attack by DNA bases, leading to the formation of covalent adducts and potentially interstrand cross-links, which would inhibit DNA replication and transcription, ultimately leading to cell death.

Biosynthesis of the Aziridine Moiety

The biosynthesis of the azicemicins involves a type II polyketide synthase for the formation of the angucycline core.[4] Isotope-tracer experiments have revealed that the unique aziridine moiety is derived from aspartic acid.[4] The biosynthetic gene cluster for azicemicin (azic) has been identified and spans approximately 50 kbp.[4] This cluster contains genes encoding for two adenylyl transferases, a decarboxylase, and an acyl carrier protein (ACP), among others, which are involved in the transformation of aspartate into the aziridine ring.[4]

Biosynthesis_Workflow Aspartate Aspartic Acid Activation Activation of β-carboxylate (AzicM) Aspartate->Activation Acyl_Carrier Loading onto Acyl Carrier Protein (AzicP) Activation->Acyl_Carrier Decarboxylation Decarboxylation (AzicN) Acyl_Carrier->Decarboxylation Ring_Formation Aziridine Ring Formation (Putative Oxygenases) Decarboxylation->Ring_Formation Aziridine_Carboxylate Aziridine Carboxylate Starter Unit Ring_Formation->Aziridine_Carboxylate PKS Incorporation into Polyketide Chain (Type II PKS) Aziridine_Carboxylate->PKS Azicemicins Azicemicins PKS->Azicemicins

Proposed Biosynthetic Pathway of the Aziridine Moiety.

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, characterization, and biological evaluation of Azicemicin A and B, based on standard methodologies for angucycline antibiotics.

Fermentation and Isolation
  • Fermentation: Amycolatopsis sp. MJ126-NF4 is cultured in a suitable fermentation medium under aerobic conditions. The culture broth is harvested after a sufficient incubation period to allow for the production of the azicemicins.

  • Extraction: The culture filtrate is subjected to adsorption chromatography using a macroporous resin such as Diaion HP-20.[6] The resin is then washed, and the active compounds are eluted with an organic solvent like methanol or acetone.

  • Purification: The crude extract is further purified using a combination of chromatographic techniques. This typically involves silica gel column chromatography followed by preparative thin-layer chromatography (TLC) to separate Azicemicin A and B.[6]

Structural Characterization
  • Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) is used to determine the precise molecular weight and elemental composition of the purified compounds.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, is employed to elucidate the chemical structure, including the stereochemistry, of the azicemicins.[7] These experiments are conducted in a suitable deuterated solvent.

Antimicrobial Activity Assessment (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to established standards.

  • Preparation of Inoculum: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Preparation of Microtiter Plates: The purified azicemicins are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

References

In Silico Modeling of Azicemicin B Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico approach to characterizing the interactions of Azicemicin B, a potent angucycline antibiotic. Due to the limited availability of direct computational studies on this compound, this document outlines a robust, hypothetical workflow leveraging established methodologies and drawing parallels from the closely related compound, Azinomycin B. The objective is to provide a framework for future computational research aimed at elucidating the mechanism of action and guiding the development of this compound-based therapeutics.

Introduction to this compound

This compound is a member of the angucycline class of antibiotics produced by the actinomycete Kibdelosporangium sp. MJ126-NF4.[1] A key structural feature of this compound is the presence of an aziridine ring attached to its polyketide core.[1][2] This moiety is critical, as studies on analogous compounds, such as the mitomycins and azinomycins, have demonstrated that the aziridine group is pivotal to their antitumor and antimicrobial activities.[2] The biosynthesis of this compound involves a type II polyketide synthase pathway, with aspartic acid identified as the precursor to the functionally significant aziridine moiety.[1]

Proposed Mechanism of Action and Computational Target

Based on the well-documented mechanism of the structurally similar compound Azinomycin B, it is hypothesized that this compound functions as a DNA alkylating and cross-linking agent.[3][4][5] The electrophilic nature of the aziridine ring, likely in conjunction with other reactive groups on the molecule, is presumed to facilitate covalent bond formation with nucleophilic sites on DNA bases, leading to interstrand cross-links. This action would inhibit DNA replication and transcription, ultimately inducing cell death in target organisms. Therefore, for the purpose of in silico modeling, the primary biological target of this compound is proposed to be duplex DNA.

A Proposed In Silico Modeling Workflow

To investigate the interaction between this compound and DNA, a multi-step computational workflow is proposed. This workflow is designed to predict the binding mode, evaluate the stability of the complex, and quantify the binding affinity.

In_Silico_Modeling_Workflow_for_Azicemicin_B prep_ligand Ligand Preparation (this compound) docking Molecular Docking prep_ligand->docking prep_receptor Receptor Preparation (Duplex DNA) prep_receptor->docking pose_analysis Binding Pose Analysis docking->pose_analysis md_simulation Molecular Dynamics Simulation pose_analysis->md_simulation md_analysis MD Trajectory Analysis md_simulation->md_analysis binding_energy Binding Free Energy Calculation (MM/PBSA) md_analysis->binding_energy results Results Interpretation binding_energy->results

A proposed computational workflow for modeling this compound-DNA interactions.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the proposed workflow.

System Preparation

Ligand Preparation (this compound):

  • Obtain the 3D structure of this compound from a chemical database such as PubChem (CID 3074821).[6]

  • Using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera), add hydrogen atoms and assign appropriate protonation states at a physiological pH of 7.4.

  • Perform energy minimization of the ligand structure using a suitable force field (e.g., OPLS4, AMBER).

  • Calculate partial atomic charges using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a semi-empirical method (e.g., AM1-BCC).

Receptor Preparation (Duplex DNA):

  • Select a B-form DNA duplex structure from the Protein Data Bank (PDB) containing a relevant sequence. Based on studies of Azinomycin B, sequences rich in guanine are preferential targets.[4] A representative sequence such as 5'-d(GCGTACGC)-3' could be used.

  • Prepare the DNA structure by removing any co-crystallized ligands and water molecules not involved in structural stability.

  • Add hydrogen atoms and ensure the termini are appropriately capped.

  • Assign a force field suitable for nucleic acids, such as AMBER or CHARMM.

Molecular Docking

Molecular docking will be performed to predict the preferred binding orientation of this compound within the minor or major groove of the DNA duplex.

Protocol:

  • Define the docking grid box to encompass the entire DNA molecule, allowing for an unbiased search of potential binding sites.

  • Utilize a docking program such as AutoDock Vina or GOLD.

  • Perform the docking simulation, generating a set of possible binding poses ranked by their docking scores.

  • Analyze the top-ranked poses to identify favorable interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the DNA bases or backbone.

Table 1: Hypothetical Molecular Docking Results for this compound with Duplex DNA

Binding PoseDocking Score (kcal/mol)Key Interacting DNA ResiduesPredicted Interaction Type
1-9.8DG4, DC5Hydrogen Bond, van der Waals
2-9.5DA6, DT7Hydrophobic, van der Waals
3-9.1DG2, DC3Hydrogen Bond, Electrostatic
Molecular Dynamics (MD) Simulation

MD simulations will be conducted to assess the stability of the predicted this compound-DNA complex and to observe its dynamic behavior over time.

Protocol:

  • Take the top-ranked docking pose as the starting structure for the MD simulation.

  • Solvate the complex in an explicit water model (e.g., TIP3P) within a periodic boundary box.

  • Neutralize the system by adding counter-ions (e.g., Na+).

  • Perform energy minimization of the entire system to remove steric clashes.

  • Gradually heat the system to a physiological temperature of 310 K, followed by an equilibration phase under NVT and then NPT ensembles.

  • Run a production MD simulation for a duration of at least 100 nanoseconds, saving the trajectory at regular intervals.

  • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to monitor specific intermolecular interactions over time.

Table 2: Hypothetical Analysis of a 100 ns MD Simulation

MetricThis compoundDNA ReceptorComplex
Average RMSD (Å)1.2 ± 0.32.5 ± 0.52.8 ± 0.6
Average RMSF (Å)0.8 ± 0.21.5 ± 0.4-
Key Hydrogen Bonds (Occupancy %)DG4:O6 -- Azicemicin:N-H (85%)--
Binding Free Energy Calculation

The binding free energy of the this compound-DNA complex will be calculated to provide a more accurate estimation of binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach.

Protocol:

  • Extract snapshots from the stable portion of the MD simulation trajectory.

  • For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually.

  • The binding free energy is then calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

DNA Damage Response Pathway

The formation of DNA adducts and cross-links by agents like this compound is expected to trigger a cellular DNA damage response (DDR). A key signaling pathway involved in responding to such lesions is initiated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

DNA_Damage_Response_Pathway azicemicin This compound dna_damage DNA Cross-link azicemicin->dna_damage induces atm_atr ATM/ATR Kinases (Sensor Activation) dna_damage->atm_atr activates chk1_chk2 CHK1/CHK2 (Transducer Phosphorylation) atm_atr->chk1_chk2 phosphorylates dna_repair DNA Repair atm_atr->dna_repair initiates cdc25 Cdc25 Phosphatases (Inhibition) chk1_chk2->cdc25 inhibits apoptosis Apoptosis chk1_chk2->apoptosis can activate cell_cycle_arrest Cell Cycle Arrest cdc25->cell_cycle_arrest leads to

DNA damage response pathway initiated by DNA cross-linking agents.

Conclusion

This guide outlines a comprehensive in silico strategy for investigating the molecular interactions of this compound with its putative target, DNA. By employing a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the binding mechanism, stability, and affinity of this promising antibiotic. The proposed workflow provides a foundational framework for computational studies that can accelerate the rational design and development of novel this compound derivatives with enhanced therapeutic potential. The visualization of the proposed workflows and the DNA damage response pathway offers a clear conceptual map for undertaking such research.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Antibiotics from Kibdelosporangium

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Azicemicin B": Extensive searches of scientific literature and databases did not yield any information on a compound named "this compound" produced by Kibdelosporangium. It is plausible that this name is a novel discovery not yet in the public domain or a potential typographical error. This document, therefore, provides a detailed methodology for the extraction and purification of a well-documented antibiotic complex from Kibdelosporangium aridum, the AAD-216 complex (also known as aridicins), which includes components such as AAD-216A, AAD-216B, and AAD-216C.[1][2][3] These protocols are based on established methods for glycopeptide antibiotics and can be adapted for other novel compounds from this genus.

Introduction

Kibdelosporangium is a genus of actinomycetes known for producing a variety of bioactive secondary metabolites, including novel antibiotics.[4][5] Among these are the "vancomycin-like" glycopeptide antibiotic complex AAD-216 and the novel topoisomerase inhibitor, kibdelomycin.[1][6][7] The extraction and purification of these compounds are critical steps in their discovery, characterization, and development as potential therapeutic agents. This application note provides a comprehensive overview of the fermentation, extraction, and purification strategies applicable to antibiotics produced by Kibdelosporangium, with a focus on the AAD-216 complex.

Fermentation of Kibdelosporangium

Successful production of antibiotics is highly dependent on the optimization of fermentation conditions, including media composition, pH, temperature, and aeration.

Culture Maintenance and Inoculum Development

Stock cultures of Kibdelosporangium aridum can be maintained on oatmeal or potato-carrot agar. For inoculum preparation, a vegetative culture is grown in a suitable broth, such as a glucose-yeast extract medium, on a rotary shaker at 28°C for three to six days.[8]

Production Fermentation

The production of the AAD-216 antibiotic complex is achieved through submerged aerobic fermentation. While specific media compositions can be proprietary, a typical fermentation medium for actinomycetes includes a carbon source, a nitrogen source, and mineral salts.

Table 1: Example Fermentation Parameters for Antibiotic Production by Actinomycetes

ParameterOptimized ConditionReference
Carbon SourceSucrose (10.0 g/L), Soluble Starch (10.0 g/L)[9]
Nitrogen SourceSoybean Meal (20.0 g/L)[9]
Mineral SaltsK2HPO4 (0.5 g/L), MgSO4 (0.5 g/L), NaCl (1.0 g/L), FeSO4 (0.01 g/L)[9]
Initial pH7.0[9][10][11]
Temperature28°C[9]
Agitation180 rpm[9]
Incubation Time4 days[9]
Inoculum Volume5% (v/v)[9]
Medium Volume75 ml in a 250 ml flask[12]

Extraction and Purification Protocol

The following protocol outlines a general procedure for the extraction and purification of the AAD-216 complex from the fermentation broth of Kibdelosporangium aridum.

General Workflow

Extraction_Purification_Workflow Fermentation Kibdelosporangium Fermentation Harvest Harvest Broth (Centrifugation/Filtration) Fermentation->Harvest Resin_Adsorption Resin Adsorption (e.g., Amberlite XAD-7) Harvest->Resin_Adsorption Supernatant Elution Elution from Resin (e.g., Organic Solvent) Resin_Adsorption->Elution Concentration Concentration of Eluate (e.g., Rotary Evaporation) Elution->Concentration Crude_Extract Crude Antibiotic Extract Concentration->Crude_Extract Prep_HPLC Preparative Reversed-Phase HPLC Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analysis Purity Analysis (Analytical HPLC, MS) Fraction_Collection->Analysis Pure_Fractions Pure Antibiotic Fractions (e.g., AAD-216A, B, C) Analysis->Pure_Fractions

Caption: General workflow for the extraction and purification of antibiotics.
Detailed Experimental Protocol

Step 1: Harvesting the Fermentation Broth

  • After the fermentation period, harvest the culture broth.

  • Separate the mycelial biomass from the supernatant by centrifugation or filtration. The antibiotic is typically extracellular.

Step 2: Resin Adsorption

  • The clarified supernatant containing the antibiotic complex is passed through a column packed with a non-ionic polymeric adsorbent resin, such as Amberlite XAD-7.[3] This step captures the glycopeptide antibiotics from the aqueous broth.

Step 3: Elution and Concentration

  • Wash the resin with water to remove unbound impurities.

  • Elute the adsorbed antibiotics using an organic solvent or a mixture of an organic solvent and water (e.g., methanol, acetone, or acetonitrile in water).

  • Concentrate the eluate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

  • The crude extract is further purified by preparative reversed-phase HPLC.[3] This is a critical step to separate the individual components of the antibiotic complex (e.g., aridicins A, B, and C).

Table 2: Example Conditions for Preparative HPLC

ParameterCondition
ColumnC18 reversed-phase column
Mobile PhaseA gradient of acetonitrile in water with a suitable buffer (e.g., phosphate buffer)
DetectionUV at a specific wavelength (e.g., 280 nm for glycopeptides)
Flow RateDependent on column size, typically in the range of 10-50 mL/min for preparative scale

Step 5: Fraction Collection and Analysis

  • Collect the fractions corresponding to the different peaks observed in the chromatogram.

  • Analyze the purity of each fraction using analytical HPLC and confirm the identity of the compounds by mass spectrometry (MS).[3]

Step 6: Desalting and Lyophilization

  • Pool the pure fractions for each component.

  • If necessary, desalt the fractions using a suitable method (e.g., another round of solid-phase extraction with a volatile buffer system).

  • Lyophilize the final pure fractions to obtain the antibiotic as a stable powder.

Biosynthesis of Glycopeptide Antibiotics

The biosynthesis of glycopeptide antibiotics is a complex process involving non-ribosomal peptide synthesis and subsequent glycosylation steps. Understanding this pathway can aid in efforts to engineer novel antibiotic derivatives.

Glycopeptide_Biosynthesis Precursors Amino Acid Precursors NRPS Non-Ribosomal Peptide Synthetase (NRPS) Precursors->NRPS Peptide_Core Heptapeptide Core NRPS->Peptide_Core Glycosyltransferases Glycosyltransferases (GTs) Peptide_Core->Glycosyltransferases Acceptor Glycosylated_Peptide Glycosylated Heptapeptide Glycosyltransferases->Glycosylated_Peptide Sugar_Moieties Activated Sugar Moieties Sugar_Moieties->Glycosyltransferases Final_Modifications Final Tailoring Reactions (e.g., Halogenation, Acylation) Glycosylated_Peptide->Final_Modifications Bioactive_Antibiotic Bioactive Glycopeptide Antibiotic Final_Modifications->Bioactive_Antibiotic

Caption: Simplified pathway of glycopeptide antibiotic biosynthesis.

Conclusion

The protocols outlined in this application note provide a robust framework for the extraction and purification of antibiotics from Kibdelosporangium. While the specific compound "this compound" remains unidentified in the public domain, the methodologies presented for the AAD-216 complex are broadly applicable to other glycopeptide antibiotics and can serve as a valuable starting point for the discovery and development of novel therapeutic agents from this promising genus. Careful optimization of each step, from fermentation to final purification, is crucial for achieving high yields and purity of the target compounds.

References

Proposed High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Azicemicin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azicemicin B is an angucycline-type antibiotic characterized by a polycyclic aromatic core and a unique aziridine moiety.[1] Its molecular formula is C22H23NO9, with a molecular weight of 445.4 g/mol .[2] The complex structure, featuring multiple hydroxyl, methoxy, and ketone functional groups, necessitates a robust analytical method for accurate quantification and purity assessment. This document outlines a proposed reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound in bulk drug substances and research samples.

Proposed Method 1: Isocratic RP-HPLC for Quantification

This method is designed for routine quantification of this compound, offering simplicity and robustness.

Chromatographic Conditions
ParameterProposed Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (45:55, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes
Sample Preparation Protocol
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample containing this compound at a target concentration of 50 µg/mL in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Expected Performance Characteristics
ParameterExpected Value
Retention Time (tR) Approximately 6.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Proposed Method 2: Gradient RP-HPLC for Purity and Related Substances

This gradient method is proposed for the separation of this compound from potential impurities and degradation products.

Chromatographic Conditions
ParameterProposed Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.2 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Detection Wavelength 254 nm and 280 nm (Diode Array Detector)
Run Time 40 minutes
Gradient Program
Time (min)% Mobile Phase B
0.020
25.080
30.080
30.120
40.020
Sample Preparation Protocol
  • Standard and Sample Preparation: Follow the same procedure as in Method 1, but prepare the sample at a higher concentration (e.g., 1 mg/mL) to facilitate the detection of minor impurities.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed experimental workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing weigh Weigh this compound dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentrations dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate quantify Quantify this compound integrate->quantify Method_Selection goal Goal of Analysis quant Routine Quantification goal->quant purity Purity / Related Substances goal->purity method1 Proposed Method 1: Isocratic RP-HPLC quant->method1 Simple & Robust method2 Proposed Method 2: Gradient RP-HPLC purity->method2 Higher Resolution

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Azicemicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azicemicin B is a potent antimicrobial compound belonging to the angucycline class of antibiotics.[1][2] Its mechanism of action involves the cross-linking of DNA, a process mediated by its characteristic aziridine moiety, leading to the inhibition of bacterial replication and cell death.[1][3] Accurate and reproducible antimicrobial susceptibility testing (AST) is paramount for determining its spectrum of activity, establishing effective concentrations, and monitoring for the development of resistance.

These application notes provide detailed protocols for standardized methods of antimicrobial susceptibility testing for this compound, including broth microdilution, agar dilution, and disk diffusion. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8]

Data Presentation: Hypothetical Susceptibility Data for this compound

The following tables present hypothetical Minimum Inhibitory Concentration (MIC) and disk diffusion zone diameter data for this compound against a panel of quality control (QC) and representative clinical isolates. Note: This data is for illustrative purposes only and must be determined experimentally.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound

OrganismATCC® NumberMIC Range (µg/mL)
Staphylococcus aureus292130.06 - 0.5
Enterococcus faecalis292120.125 - 1
Escherichia coli259222 - 16
Pseudomonas aeruginosa278538 - 64
Streptococcus pneumoniae49619≤0.03 - 0.25

Table 2: Hypothetical Zone Diameters for this compound (5 µg disk)

OrganismATCC® NumberZone Diameter Range (mm)
Staphylococcus aureus2592325 - 35
Escherichia coli2592218 - 26
Pseudomonas aeruginosa2785310 - 18

Experimental Protocols

Broth Microdilution MIC Assay

This method determines the minimum concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.[9][10]

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, sterile distilled water - Note: solubility and stability of this compound in different solvents must be determined)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

  • Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[11][12][13]

Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in the chosen solvent.

  • Preparation of Working Solutions:

    • Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the appropriate this compound working solution to each well of a 96-well plate.

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity). This can be determined by visual inspection or using a microplate reader.

Agar Dilution MIC Assay

This method is useful for testing multiple isolates simultaneously against a range of this compound concentrations.[10]

Materials:

  • This compound powder and appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35°C ± 2°C)

  • Quality control strains

Protocol:

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare serial dilutions of this compound in the chosen solvent.

    • Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations. Mix well and pour into sterile Petri dishes.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint inoculator, apply the bacterial inocula to the surface of the agar plates, starting with the control plate and progressing from the lowest to the highest concentration of this compound.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony is disregarded.

Disk Diffusion Assay

This qualitative or semi-quantitative method assesses the susceptibility of a bacterium to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[9][14]

Materials:

  • Blank sterile paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates (150 mm diameter)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)[12]

Protocol:

  • Preparation of this compound Disks:

    • Aseptically apply a precise volume of the this compound solution to each blank disk to achieve the desired concentration (e.g., 5 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of MHA Plates:

    • Within 15 minutes of standardization, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Disks:

    • Aseptically place the this compound disks onto the inoculated agar surface. Ensure firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • Measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.

Visualizations

Proposed Mechanism of Action of this compound

AzicemicinB_Pathway cluster_cell Bacterial Cell Azicemicin_B This compound Cell_Entry Cellular Uptake Azicemicin_B->Cell_Entry DNA Bacterial DNA Cell_Entry->DNA Intercalation & Covalent Bonding Crosslinked_DNA Cross-linked DNA DNA->Crosslinked_DNA Aziridine-mediated Cross-linking Replication_Inhibition DNA Replication Blocked Crosslinked_DNA->Replication_Inhibition Cell_Death Cell Death Replication_Inhibition->Cell_Death

Caption: Proposed mechanism of this compound leading to bacterial cell death.

Broth Microdilution Workflow

Broth_Microdilution_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum serial_dilute Serial Dilution in 96-Well Plate with Broth prep_stock->serial_dilute inoculate_plate Inoculate Plate with Bacterial Suspension serial_dilute->inoculate_plate dilute_inoculum Dilute Inoculum in Broth prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Disk_Diffusion_Workflow start Start prep_disks Prepare this compound Impregnated Disks start->prep_disks prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum place_disks Place Disks on Agar Surface prep_disks->place_disks swab_plate Inoculate MHA Plate with Swab prep_inoculum->swab_plate swab_plate->place_disks incubate Incubate at 35°C for 16-20 hours place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

References

Application Notes and Protocols for Azicemicin B in Bacterial Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azicemicin B is a potent angucycline antibiotic produced by the actinomycete Kibdelosporangium sp.[1] Its unique chemical structure, featuring an aziridine ring, is crucial for its antimicrobial activity.[1] This document provides detailed application notes and protocols for the utilization of this compound in various bacterial cell culture assays, intended to guide researchers in the fields of microbiology, drug discovery, and infectious disease.

This compound has demonstrated significant activity primarily against Gram-positive bacteria.[2] The proposed mechanism of action involves the alkylation of bacterial DNA, a process facilitated by its reactive aziridine moiety. This leads to DNA damage, inhibition of DNA replication, and ultimately, bacterial cell death. Understanding the antibacterial spectrum and potency of this compound is critical for its potential development as a therapeutic agent.

These application notes offer a summary of its known antibacterial activity, protocols for determining its efficacy against specific bacterial strains, and methods to assess its potential cytotoxicity against mammalian cells. The provided diagrams illustrate the proposed mechanism of action and standardized experimental workflows.

Data Presentation

Antibacterial Spectrum of this compound

The antibacterial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for this compound against a panel of bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus FDA 209PGram-positive1.56
Staphylococcus aureus SmithGram-positive1.56
Staphylococcus aureus 503 (Gentamicin-resistant)Gram-positive1.56
Staphylococcus epidermidis sp-al-1Gram-positive0.78
Micrococcus luteus PCI 1001Gram-positive0.20
Bacillus subtilis PCI 219Gram-positive0.39
Corynebacterium bovis 1810Gram-positive0.10
Escherichia coli NIHJGram-negative50
Klebsiella pneumoniae PCI 602Gram-negative>100
Pseudomonas aeruginosa P-3Gram-negative>100
Proteus vulgaris OX-19Gram-negative>100
Shigella flexneri 2a 5503Gram-negative100

Data sourced from publicly available research.[2]

Cytotoxicity Profile of this compound (Template)

While specific cytotoxicity data for this compound is not widely available, it is crucial to evaluate the effect of any potential therapeutic agent on mammalian cells. The following table provides a template for researchers to populate with their own experimental data, determining the half-maximal inhibitory concentration (IC50) against various cell lines. A protocol for this determination is provided in the Experimental Protocols section.

Cell LineCell TypeIC50 (µM)
e.g., HEK293Human Embryonic KidneyUser-determined
e.g., HepG2Human Hepatocellular CarcinomaUser-determined
e.g., A549Human Lung CarcinomaUser-determined
e.g., NIH/3T3Mouse Embryonic FibroblastUser-determined

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, protected from light)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate.

    • The typical final volume in each well is 100 µL. The concentration range should be selected based on expected MIC values (e.g., from 128 µg/mL down to 0.06 µg/mL).

    • Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.

Materials:

  • This compound solution of a known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains for testing

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C)

  • Ruler or caliper

Procedure:

  • Preparation of Inoculum:

    • Prepare the bacterial inoculum as described in Protocol 1 (steps 1a-1c).

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known amount of this compound solution.

    • Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires correlation with MIC data, which is not yet established for this compound. This method is therefore primarily for screening purposes.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the IC50 of this compound.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Proposed Mechanism of Action of this compound

AzicemicinB_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell AzicemicinB This compound AzicemicinB_intra This compound AzicemicinB->AzicemicinB_intra Cell Entry DNA Bacterial DNA Replication DNA Replication DNA->Replication Required for Death Cell Death Replication->Death Leads to Alkylation DNA Alkylation (Cross-linking) AzicemicinB_intra->Alkylation Targets Alkylation->DNA Induces Alkylation->Replication Inhibits Alkylation->Death Induces

Caption: Proposed mechanism of action for this compound in bacteria.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Prepare Serial Dilutions of this compound in 96-well plate start->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Effect on Bacterial Signaling

Bacterial_Signaling cluster_QS Quorum Sensing System Signal_Production Signal Molecule Production Signal_Reception Signal Reception Signal_Production->Signal_Reception Gene_Expression Virulence Gene Expression Signal_Reception->Gene_Expression AzicemicinB This compound (Sub-inhibitory conc.) AzicemicinB->Signal_Production May interfere with AzicemicinB->Signal_Reception May interfere with

Caption: Hypothetical interference of this compound with bacterial quorum sensing.

References

Application Notes and Protocols for Isotopic Labeling of Azicemicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azicemicin B is a polyketide-derived natural product belonging to the angucycline class of antibiotics.[1][2] Produced by the actinomycete Kibdelosporangium sp. MJ126-NF4 (formerly known as Amycolatopsis sp. MJ126-NF4), this compound exhibits moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria.[1] A distinctive structural feature of this compound is the presence of an aziridine ring, which is relatively rare in natural products and is crucial for its biological activity.[3][4] Understanding the biosynthesis and mechanism of action of this compound is of significant interest for the development of new antimicrobial agents.

Isotopic labeling is a powerful technique used to trace the metabolic pathways of natural products, elucidate biosynthetic mechanisms, and generate internal standards for quantitative analysis.[3][4] By incorporating stable isotopes such as ¹³C and ¹⁵N into the molecule, researchers can gain insights into the precursor units and enzymatic reactions involved in its assembly. These application notes provide a detailed protocol for the isotopic labeling of this compound using stable isotope-labeled precursors, facilitating further research into its biosynthesis and bioactivity.

Biosynthesis of this compound

The biosynthesis of this compound involves a type II polyketide synthase (PKS) system for the construction of its angucycline core.[3][4] Feeding experiments with isotopically labeled precursors have revealed that the polyketide backbone is derived from acetate units.[3][4] The unique aziridine moiety is biosynthesized from the amino acid aspartic acid.[3][4] The biosynthetic gene cluster for azicemicins, designated as azi, has been identified and characterized, providing a genetic basis for the proposed biosynthetic pathway.[3][4]

A simplified overview of the biosynthetic pathway is presented below, highlighting the incorporation of the primary precursors.

This compound Biosynthesis cluster_polyketide Polyketide Core Biosynthesis cluster_aziridine Aziridine Moiety Biosynthesis Acetate Acetate Type II PKS Type II PKS Acetate->Type II PKS [¹³C] Angucycline Core Angucycline Core Type II PKS->Angucycline Core This compound This compound Angucycline Core->this compound Aspartic Acid Aspartic Acid Aziridine Moiety Aziridine Moiety Aspartic Acid->Aziridine Moiety [¹⁵N, ¹³C] Aziridine Moiety->this compound Isotopic Labeling Workflow cluster_production Production and Labeling cluster_purification Extraction and Purification cluster_analysis Analysis Strain Activation Strain Activation Seed Culture Seed Culture Strain Activation->Seed Culture Production Culture Production Culture Seed Culture->Production Culture Labeled Precursor Feeding Labeled Precursor Feeding Production Culture->Labeled Precursor Feeding Fermentation Fermentation Labeled Precursor Feeding->Fermentation Harvesting Harvesting Fermentation->Harvesting Extraction (Diaion HP-20) Extraction (Diaion HP-20) Harvesting->Extraction (Diaion HP-20) Silica Gel Chromatography Silica Gel Chromatography Extraction (Diaion HP-20)->Silica Gel Chromatography Preparative TLC Preparative TLC Silica Gel Chromatography->Preparative TLC Purified Labeled this compound Purified Labeled this compound Preparative TLC->Purified Labeled this compound HRMS Analysis HRMS Analysis Purified Labeled this compound->HRMS Analysis NMR Analysis NMR Analysis Purified Labeled this compound->NMR Analysis Data Interpretation Data Interpretation HRMS Analysis->Data Interpretation NMR Analysis->Data Interpretation

References

Application Notes and Protocols: Methods for Cloning the Azicemicin B Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Azicemicin B is a potent angucycline-type antibiotic featuring a unique aziridine moiety, produced by the actinomycete Kibdelosporangium sp. MJ126-NF4[1]. The biosynthetic gene cluster (BGC) responsible for its production spans approximately 50 kbp and encodes a type II polyketide synthase (PKS) system[1]. The successful cloning of this large BGC is the foundational step for heterologous expression, pathway engineering, and novel compound generation. This document provides detailed protocols for three robust methods for cloning the this compound BGC: Transformation-Associated Recombination (TAR) in yeast, Bacterial Artificial Chromosome (BAC) library construction and screening, and Long-Range PCR with downstream assembly.

Comparison of Recommended Cloning Strategies

The selection of a cloning strategy depends on factors such as the available equipment, the desired fidelity, and the intended downstream applications. Large BGCs from actinomycetes, known for their high GC content, present unique challenges that are addressed by the following methods.

FeatureTransformation-Associated Recombination (TAR)Bacterial Artificial Chromosome (BAC) LibraryLong-Range PCR
Principle In vivo homologous recombination in S. cerevisiae[2][3].Creation of a genomic library in a low-copy E. coli vector[4][5].In vitro enzymatic amplification of the BGC[6][7].
Insert Size Capacity Up to 300 kb[2].150 - 350 kb[8].Up to ~48 kb per amplicon[9].
GC Content Suitability HighHighCan be challenging; requires optimized polymerases and buffers.
Fidelity High (relies on host recombination).High (stable replication in E. coli).Lower; dependent on proofreading polymerase fidelity[7].
Workflow Direct capture of the BGC from total genomic DNA[10].Library construction, followed by screening (e.g., PCR, hybridization)[11][12].BGC amplification (often in fragments), followed by assembly.
Primary Advantage Direct, sequence-specific capture; no library screening needed[13].Stable cloning of very large DNA fragments; library is a reusable resource[4][12].Fast and does not require specialized hosts for initial cloning.
Primary Disadvantage Requires yeast manipulation expertise.Time-consuming and labor-intensive library construction and screening[4].Potential for PCR-introduced mutations; may require amplification in multiple segments.

Transformation-Associated Recombination (TAR) Cloning in Saccharomyces cerevisiae

TAR cloning is arguably the most robust and direct method for capturing a specific BGC. It leverages the highly efficient homologous recombination machinery of yeast to assemble a plasmid in vivo from a linearized capture vector and fragmented genomic DNA[2][14].

Experimental Workflow: TAR Cloning

TAR_Cloning_Workflow gDNA Isolate High-Molecular- Weight Genomic DNA (Kibdelosporangium sp.) cotransform Co-transform gDNA and Linearized Vector into Spheroplasts gDNA->cotransform vector_prep Design & Linearize TAR Capture Vector (with Azicemicin BGC homology arms) vector_prep->cotransform spheroplasts Prepare Yeast Spheroplasts (S. cerevisiae) spheroplasts->cotransform recombination In Vivo Homologous Recombination in Yeast cotransform->recombination selection Select Yeast Clones on Selective Media recombination->selection verification Verify Positive Clones (PCR, Restriction Digest) selection->verification recovery Recover Plasmid DNA from Yeast verification->recovery ecoli Transform into E. coli for Amplification recovery->ecoli final_product Final Construct: This compound BGC in Shuttle Vector ecoli->final_product

Caption: Workflow for direct capture of the this compound BGC using TAR cloning.

Protocol: TAR Cloning of the this compound BGC

Part 1: Preparation of the TAR Capture Vector

  • Vector Selection: Choose a suitable TAR vector such as pCAP01, which contains elements for replication in yeast and E. coli, and for integration into an actinomycete host[3][10].

  • Homology Arm Design: Using the known sequence of the this compound BGC, design and synthesize two ~500 bp "homology arms" corresponding to the extreme 5' and 3' ends of the cluster.

  • Vector Construction: Clone the 5' and 3' homology arms into the multiple cloning site of the TAR vector. Ensure they are oriented correctly.

  • Linearization: Before transformation, linearize the final capture vector by performing a restriction digest with an enzyme that cuts between the two homology arms. Purify the linearized vector.

Part 2: Yeast Transformation and BGC Capture

  • Genomic DNA Preparation: Isolate high-molecular-weight genomic DNA (gDNA) from Kibdelosporangium sp. MJ126-NF4. The DNA should be of high quality and minimally sheared. Optionally, digesting the gDNA with a restriction enzyme that cuts outside, but near, the BGC can increase cloning efficiency[13].

  • Yeast Spheroplast Preparation: Grow S. cerevisiae VL6-48 to mid-log phase (OD600 ~0.8)[13]. Harvest the cells and treat with zymolyase to digest the cell wall, creating spheroplasts.

  • Transformation: Co-transform the yeast spheroplasts with ~1 µg of the linearized capture vector and 2-3 µg of the Kibdelosporangium sp. gDNA using a polyethylene glycol (PEG)/calcium-mediated method[13].

  • Selection and Screening: Plate the transformed spheroplasts onto selective agar medium (e.g., lacking uracil if using a URA3 marker). Incubate for 3-5 days.

  • Verification: Pick individual yeast colonies and screen for the presence of the full-length this compound BGC using PCR with multiple primer pairs spanning the cluster.

Part 3: Plasmid Recovery

  • Plasmid Isolation: Grow positive yeast clones in liquid selective media. Isolate the plasmid DNA using a specialized yeast plasmid miniprep kit or standard protocols involving cell lysis and precipitation.

  • E. coli Transformation: Transform the recovered plasmid DNA into a suitable E. coli strain for plasmid amplification and storage.

  • Final Verification: Perform restriction digestion and sequencing on the plasmid DNA from E. coli to confirm the integrity and sequence of the cloned this compound BGC.

Bacterial Artificial Chromosome (BAC) Library Construction and Screening

This traditional method involves creating a library of large genomic DNA fragments, which is then screened to find the clone containing the BGC of interest. Modern enhancements using CRISPR/Cas systems, such as CAT-FISHING, can make this process more targeted and efficient[4][15].

Experimental Workflow: BAC Library Construction```dot

BAC_Library_Workflow

Caption: Workflow for cloning the this compound BGC via Long-Range PCR and assembly.

Protocol: Long-Range PCR

Part 1: Amplification

  • Template DNA: Isolate high-quality, intact genomic DNA from Kibdelosporangium sp. MJ126-NF4.

  • Primer Design: Design 2-3 sets of primers to amplify overlapping fragments of ~15-25 kb that span the entire 50 kbp BGC. Ensure primers have a high melting temperature (Tm > 65°C) and include overhangs for downstream assembly (e.g., for Gibson Assembly).

  • PCR Reaction: Set up the PCR reaction using a high-fidelity polymerase blend specifically designed for long amplicons.[7][9]

    ComponentFinal Concentration
    High-Fidelity Polymerase Buffer1x
    dNTPs200-400 µM each
    Forward Primer0.2-0.5 µM
    Reverse Primer0.2-0.5 µM
    Genomic DNA50-200 ng
    High-Fidelity PolymerasePer manufacturer
    Nuclease-Free WaterTo final volume
  • Cycling Conditions: Use a "touchdown" PCR protocol with a long extension time. Optimization is critical.[16]

    • Initial Denaturation: 94°C for 2 min.

    • 20 Cycles:

      • Denaturation: 94°C for 15 sec.

      • Annealing: 70°C for 30 sec (decrease by 0.5°C each cycle).

      • Extension: 68°C for 15-25 min (1 min/kb).

    • 15 Cycles:

      • Denaturation: 94°C for 15 sec.

      • Annealing: 60°C for 30 sec.

      • Extension: 68°C for 15-25 min.

    • Final Extension: 68°C for 30 min.

  • Verification and Purification: Run the PCR products on an agarose gel to confirm the correct size. Purify the amplicons using a suitable kit.

Part 2: Assembly and Cloning

  • Vector Preparation: Linearize an appropriate expression vector via PCR or restriction digest.

  • Assembly: Combine the purified, overlapping PCR fragments and the linearized vector in a single reaction using a method like Gibson Assembly or In-Fusion cloning. These methods use an exonuclease to create single-stranded overhangs that anneal, followed by polymerase and ligase action to create a seamless construct.[17]

  • Transformation and Verification: Transform the assembly reaction into high-efficiency competent E. coli. Screen colonies by PCR and confirm the final construct by full-length sequencing to ensure no mutations were introduced during amplification.

References

Troubleshooting & Optimization

Overcoming challenges in the total synthesis of Azicemicin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a completed total chemical synthesis of Azicemicin B has not been extensively reported in peer-reviewed literature. This guide is therefore based on anticipated challenges derived from the complex structure of this compound and established methodologies for the synthesis of structurally related compounds, such as angucycline antibiotics. The experimental data and protocols provided are illustrative examples based on analogous systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several formidable challenges stemming from its intricate molecular architecture. Key difficulties include:

  • Stereoselective construction of the tetracyclic angucycline core: The molecule contains a dense array of stereocenters, including a challenging quaternary carbon at C12b. Establishing the correct relative and absolute stereochemistry is a primary obstacle.

  • Installation of the aziridine moiety: Introducing the strained, three-membered aziridine ring, particularly at a late stage on a complex and sterically hindered scaffold, is a significant hurdle.

  • Regioselective functionalization: The angucycline core is heavily oxygenated. Achieving regioselective installation of hydroxyl and methoxy groups on the aromatic ring is challenging.

  • Late-stage oxidations: Introducing hydroxyl groups at specific positions on the saturated portion of the tetracyclic system requires highly selective oxidation methods that are compatible with the numerous other functional groups.[1][2][3][4]

  • Overall synthetic efficiency: The lengthy sequence required to assemble such a complex molecule necessitates high-yielding reactions at each step to obtain a practical overall yield.

Q2: Which strategies are most promising for constructing the angucycline core of this compound?

A2: The construction of the benz[a]anthracene (angucycline) core typically relies on cycloaddition reactions or transition-metal-mediated cross-couplings.[5][6][7] The most common and often effective strategy is a Diels-Alder [4+2] cycloaddition . This approach can rapidly build the tetracyclic framework. Key considerations for this strategy include:

  • Choice of diene and dienophile: A highly functionalized and reactive diene would be required to react with a suitable quinone-based dienophile.

  • Regio- and stereocontrol: The use of chiral Lewis acids or auxiliaries can promote facial selectivity in the cycloaddition, thereby controlling the stereochemistry of the newly formed ring junctions.[8]

Q3: How can the quaternary stereocenter at C12b be constructed?

A3: The C12b quaternary stereocenter is a significant synthetic challenge. Its construction requires a method that can form a carbon-carbon bond in a highly controlled and enantioselective manner. Potential strategies include:

  • Asymmetric conjugate addition: A Michael-type addition of a carbon nucleophile to an enone precursor could establish the quaternary center.[9][10][11]

  • Palladium-catalyzed asymmetric allylic alkylation: This powerful method can be used to form quaternary stereocenters adjacent to carbonyl groups.[12]

  • Stereospecific rearrangements: Certain sigmatropic rearrangements, if the appropriate precursor can be synthesized, could also forge this center with high fidelity.

Troubleshooting Guides

Issue 1: Poor Stereoselectivity in the Core-Forming Diels-Alder Reaction
Symptom Potential Cause Suggested Solution
Low diastereomeric ratio (dr) of the desired cycloadduct.1. Acyclic Transition State: The reaction may be proceeding through a poorly organized, non-asymmetric transition state. 2. Insufficient Facial Shielding: The chiral auxiliary or catalyst may not be providing enough steric hindrance to effectively block one face of the dienophile or diene. 3. Incorrect Lewis Acid: The chosen Lewis acid may not be coordinating effectively to the dienophile to enforce a rigid, asymmetric conformation.1. Screen Chiral Lewis Acids: Test a variety of chiral Lewis acid catalysts (e.g., those based on BINOL, BOX, or VAPOL ligands) to find one that effectively organizes the transition state. 2. Modify Substrates: Increase the steric bulk of the chiral auxiliary or a substituent near the reaction center to enhance facial discrimination. 3. Solvent and Temperature Optimization: Vary the solvent polarity and reaction temperature. Lowering the temperature often increases stereoselectivity.
Formation of regioisomeric products.Similar Electronic Properties: The frontier molecular orbitals (HOMO/LUMO) of the diene and dienophile may have similar coefficients at multiple positions, leading to poor regiochemical control.Modify Substituent Electronics: Alter the electronic nature of the substituents on both the diene and dienophile. Adding electron-donating groups to the diene and electron-withdrawing groups to the dienophile can enhance regioselectivity.
Illustrative Data: Lewis Acid Screening for Diels-Alder Cycloaddition*

*This data is hypothetical and for illustrative purposes only, based on typical outcomes in angucycline synthesis.

Entry Chiral Lewis Acid Catalyst Temperature (°C) Yield (%) Diastereomeric Ratio (desired:undesired)
1TiCl₄ (achiral control)-78951.2 : 1
2(R)-BINOL-TiCl₂-78858 : 1
3(R)-BINOL-TiCl₂-40904 : 1
4Cu(II)-(S,S)-t-Bu-BOX-787815 : 1
5Cu(II)-(S,S)-t-Bu-BOX0859 : 1
Issue 2: Difficulty in Late-Stage Aziridination of the C-ring
Symptom Potential Cause Suggested Solution
No reaction or low conversion.1. Steric Hindrance: The alkene on the fully assembled core is likely sterically encumbered. 2. Deactivation by Proximal Groups: Nearby electron-withdrawing groups may deactivate the alkene.1. Use a More Reactive Nitrene Precursor: Employ highly reactive nitrene sources like those generated from iminoiodinanes (e.g., PhI=NTs) or via metal-catalyzed reactions (Rh, Cu, Fe).[13] 2. High-Temperature or Photochemical Conditions: For less reactive substrates, thermal or photochemical methods for nitrene generation might be necessary.
Formation of side products (e.g., C-H insertion).High Reactivity of Nitrene: The nitrene species may be too reactive and non-selective, leading to insertion into nearby C-H bonds instead of addition across the alkene.1. Select a More Selective Catalyst System: Transition metal catalysts can modulate the reactivity of the nitrene. Rhodium(II) catalysts are often highly effective and selective for aziridination. 2. Change the N-Protecting Group: The substituent on the nitrogen (e.g., Ts, Ns, Boc) can influence the reactivity and selectivity of the aziridination reaction.

Experimental Protocols

Protocol 1: Representative Asymmetric Diels-Alder Reaction for Angucycline Core Construction

This protocol is adapted from methodologies used in the synthesis of related angucyclinones.[8]

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., (S,S)-t-Bu-BOX, 0.12 mmol) and Cu(OTf)₂ (0.10 mmol). Add anhydrous dichloromethane (DCM, 5 mL) and stir the mixture at room temperature for 1 hour until a homogeneous solution is formed.

  • Reaction Assembly: Cool the catalyst solution to -78 °C (dry ice/acetone bath). In a separate flame-dried flask, dissolve the dienophile (e.g., a functionalized juglone derivative, 1.0 mmol) in anhydrous DCM (10 mL) and add it dropwise to the catalyst solution. Stir for 30 minutes.

  • Diene Addition: Add a solution of the siloxy-diene (1.2 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture over 20 minutes.

  • Monitoring and Quench: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Upon completion (typically 4-8 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Workup and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

Protocol 2: Representative Metal-Catalyzed Aziridination

This protocol is a general representation of a rhodium-catalyzed aziridination of a complex alkene.

  • Reagent Preparation: In a flame-dried flask under argon, dissolve the tetracyclic alkene substrate (0.5 mmol) in anhydrous DCM (10 mL). Add the nitrene precursor (e.g., Nosyl azide, 0.75 mmol) and the catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 2 mol%).

  • Reaction Execution: Heat the mixture to reflux (approx. 40 °C) and stir.

  • Monitoring and Completion: Monitor the reaction by TLC, observing the consumption of the starting alkene. The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the N-nosyl protected aziridine product.

Visualizations

Logical Workflow for Troubleshooting Diels-Alder Stereoselectivity

G start Low Diastereoselectivity in Diels-Alder Reaction cause1 Kinetic Control Issue? start->cause1 Is Temp/Solvent Optimized? cause2 Catalyst/Substrate Mismatch? start->cause2 Is Catalyst System Optimal? sol1a Lower Reaction Temperature cause1->sol1a sol1b Change Solvent cause1->sol1b sol2a Screen Chiral Lewis Acids (Ti, Cu, B) cause2->sol2a sol2b Modify Chiral Auxiliary cause2->sol2b sol2c Alter Substrate Steric/Electronic Profile cause2->sol2c outcome Improved Diastereomeric Ratio sol1a->outcome sol1b->outcome sol2a->outcome sol2b->outcome sol2c->outcome

Caption: Decision tree for addressing poor stereocontrol.

Signaling Pathway for Late-Stage Functionalization Choices

G cluster_0 Functionalization Type cluster_1 Key Challenge cluster_2 Proposed Method start Need to Install Final Functional Groups (e.g., -OH, Aziridine) oxidation C-H Oxidation start->oxidation aziridination Aziridination start->aziridination challenge_ox Site Selectivity (Regio- & Stereo-) oxidation->challenge_ox challenge_az Substrate Reactivity & Steric Hindrance aziridination->challenge_az method_ox Directed Oxidation Enzymatic Hydroxylation Fe(PDP)/Mn(PDP) Catalysis challenge_ox->method_ox method_az Rh(II)-catalyzed Cu(I)-catalyzed Hypervalent Iodine Reagents challenge_az->method_az

Caption: Strategic choices for late-stage modifications.

References

Troubleshooting Azicemicin B instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the potential instability of Azicemicin B in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is an angucycline-type antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4.[1][2] Its structure is characterized by a phenanthrene core, multiple hydroxyl groups, and a unique aziridine ring attached to the polyketide core.[3][4] The aziridine moiety is believed to be crucial for its antimicrobial activity.[1]

Q2: What are the general factors that can affect the stability of a compound like this compound in solution?

The stability of a pharmaceutical compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5][6]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[5][6]

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.[6][7]

  • Enzymatic Degradation: If the solution is not sterile, enzymes from microbial contamination can degrade the compound.[5][6]

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q3: Are there any specific structural motifs in this compound that might be prone to instability?

While specific degradation pathways for this compound are not extensively documented in the provided search results, its chemical structure suggests potential areas of instability:

  • Aziridine Ring: Aziridine rings can be susceptible to nucleophilic attack and ring-opening under acidic or nucleophilic conditions.

  • Hydroxyl Groups: The multiple phenolic and alcoholic hydroxyl groups could be prone to oxidation.

  • Polyketide Core: The complex polyketide structure may undergo rearrangements or degradation under harsh pH or temperature conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound in solution.

Issue 1: Precipitation or Cloudiness of this compound Solution

Q: I dissolved this compound in my buffer, but it precipitated out over time. What could be the cause and how can I fix it?

A:

Potential Causes:

  • Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent or buffer.

  • pH Shift: A change in the pH of the solution upon storage could have reduced the solubility of this compound.

  • Temperature Fluctuation: A decrease in temperature can lower the solubility of some compounds.

  • Salt Concentration: High salt concentrations in the buffer can sometimes lead to the "salting out" of a compound.

Recommended Solutions:

  • Verify Solubility: Determine the solubility of this compound in various solvents and buffer systems to select the most appropriate one.

  • Adjust pH: Experiment with a range of pH values to find the optimal pH for solubility and stability. For compounds with amine groups like the aziridine moiety, a slightly acidic pH might improve solubility.

  • Use a Co-solvent: Consider adding a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to your aqueous buffer to increase solubility. However, ensure the co-solvent is compatible with your downstream experiments.

  • Control Temperature: Store the solution at a constant and appropriate temperature. Avoid freeze-thaw cycles if the compound is sensitive to them.

  • Prepare Fresh Solutions: If the compound has limited stability in solution, prepare it fresh before each experiment.

Troubleshooting Workflow for Precipitation

Factors_Influencing_Stability Stability This compound Solution Stability pH pH Degradation Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxidation Oxidation Oxidation->Degradation Solvent Solvent Choice Solvent->Degradation Degradation->Stability affects

References

How to resolve impurities in Azicemicin B preparations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Azicemicin B Preparations

Disclaimer: As "this compound" is not a known compound in publicly available scientific literature, this guide has been constructed as a representative example based on common challenges encountered with complex natural product macrocycles. The impurities, data, and protocols are hypothetical but designed to reflect realistic experimental scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound preparations?

A1: Impurities in this compound preparations typically fall into three categories:

  • Isomeric Impurities: Structurally similar molecules, such as epimers or regioisomers, that are formed during synthesis or fermentation and are often difficult to separate.

  • Degradation Products: Result from the chemical breakdown of this compound due to factors like pH instability, oxidation, or exposure to light.

  • Process-Related Impurities: Residual solvents, reagents, or intermediates from the manufacturing or purification process.

Q2: How can I get a preliminary profile of impurities in my sample?

A2: A high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis is the most effective initial step. This technique provides retention time data, which helps in separating different components, and mass-to-charge (m/z) ratio data, which aids in the preliminary identification of impurities based on their molecular weights.

Q3: What storage conditions are recommended to minimize the formation of degradation-related impurities?

A3: To minimize degradation, this compound should be stored as a lyophilized powder at -20°C or lower, protected from light and moisture. For solutions, use aprotic solvents like DMSO and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Resolving Specific Issues

Q4: My HPLC chromatogram shows a persistent shoulder peak next to the main this compound peak. What is it and how can I resolve it?

A4: A shoulder peak often indicates the presence of a closely related isomer (e.g., an epimer), which we will hypothetically call Impurity A . These isomers have very similar polarities, making them difficult to separate.

  • Identification: Use high-resolution mass spectrometry (HRMS) to confirm if the shoulder peak has the same mass as this compound.

  • Resolution Strategy: Standard C18 columns may not be sufficient. Consider using a specialized column with a different stationary phase, such as a phenyl-hexyl or a chiral column. Alternatively, modifying the mobile phase by changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH can improve resolution.

Q5: I observe a new, earlier-eluting peak in my chromatogram after my sample has been in an aqueous buffer for several hours. What could this be?

A5: An earlier-eluting peak typically represents a more polar compound, likely a hydrolysis-based degradation product. We will refer to this as Impurity B . Many macrocycles contain labile ester or glycosidic bonds susceptible to hydrolysis.

  • Identification: Analyze the sample via LC-MS. The mass of Impurity B should correspond to the expected mass of a hydrolyzed form of this compound.

  • Mitigation: If your experiment requires aqueous buffers, prepare solutions fresh and use them immediately. If possible, conduct the experiment at a lower temperature and maintain a neutral pH (6.5-7.5) to slow the rate of hydrolysis.

Impurity Profile and Analytical Data

The table below summarizes the characteristics of this compound and its hypothetical common impurities as identified by a standard reverse-phase HPLC-MS method.

Compound NameIdentifierRetention Time (min)Observed [M+H]⁺ (m/z)Common Source
This compoundMain Compound12.5852.51-
IsomerImpurity A12.2852.51Biosynthesis/Synthesis
Hydrolysis ProductImpurity B7.8870.52Degradation (Aqueous)
Biosynthetic PrecursorImpurity C9.1824.48Fermentation/Process

Experimental Protocols

Protocol 1: High-Resolution Analytical UPLC-MS for Impurity Profiling

This method is designed to detect and quantify this compound and its primary impurities.

  • Instrumentation:

    • UPLC System with a photodiode array (PDA) detector.

    • High-Resolution Mass Spectrometer (e.g., Q-TOF).

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Gradient:

      Time (min) %B
      0.0 30
      15.0 85
      17.0 95
      19.0 95
      19.1 30

      | 22.0 | 30 |

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: 150-1200 m/z.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120°C.

  • Sample Preparation:

    • Dissolve the this compound sample in DMSO to a stock concentration of 10 mg/mL.

    • Dilute the stock solution to 50 µg/mL in a 50:50 acetonitrile:water mixture.

    • Inject 2 µL for analysis.

Protocol 2: Preparative HPLC for Removal of Impurity A (Isomer)

This protocol outlines a method for purifying this compound from its closely-eluting isomer.

  • Instrumentation:

    • Preparative HPLC system with a fraction collector.

  • Chromatographic Conditions:

    • Column: XBridge Prep Phenyl (19 x 250 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 15 mL/min.

    • Detection: 210 nm.

    • Mode: Isocratic elution at 65% B. Note: An isocratic hold is often more effective than a gradient for separating very similar compounds.

  • Procedure:

    • Dissolve up to 100 mg of the impure this compound mixture in a minimal volume of DMSO.

    • Inject the entire sample onto the column.

    • Collect fractions based on the UV detector signal, ensuring tight cuts around the main this compound peak to exclude the leading shoulder (Impurity A).

    • Analyze collected fractions using the analytical UPLC-MS method (Protocol 1) to assess purity.

    • Pool pure fractions and remove the solvent via lyophilization.

Visualizations

G cluster_start Phase 1: Detection & Identification cluster_resolve Phase 2: Resolution Strategy cluster_verify Phase 3: Verification ImpureSample Impure this compound Sample UPLC_MS Run Analytical UPLC-MS (Protocol 1) ImpureSample->UPLC_MS DataAnalysis Analyze Data: - Retention Time - Peak Area % - Mass (m/z) UPLC_MS->DataAnalysis ImpurityID Hypothesize Impurity Identity (Isomer, Degradant, etc.) DataAnalysis->ImpurityID ChooseMethod Select Purification Method ImpurityID->ChooseMethod PrepHPLC Preparative HPLC (Protocol 2) ChooseMethod->PrepHPLC For Isomers Crystallization Recrystallization ChooseMethod->Crystallization For Process Impurities CollectFractions Collect & Pool Fractions PrepHPLC->CollectFractions PurityCheck Re-run Analytical UPLC-MS Crystallization->PurityCheck CollectFractions->PurityCheck PurityCheck->ChooseMethod Purity Below Threshold FinalProduct Pure this compound (>98% Purity) PurityCheck->FinalProduct G Impurity Potential Impurity Sources in this compound Biosynthesis Biosynthesis / Fermentation Impurity->Biosynthesis Purification Downstream Processing & Purification Impurity->Purification Storage Storage & Handling Impurity->Storage Isomers Isomers / Epimers (Impurity A) Biosynthesis->Isomers Precursors Related Precursors (Impurity C) Biosynthesis->Precursors Solvents Residual Solvents Purification->Solvents Reagents Column Bleed / Reagents Purification->Reagents Hydrolysis Hydrolysis (Impurity B) Storage->Hydrolysis Oxidation Oxidation Storage->Oxidation

Addressing low bioactivity in synthetic Azicemicin B batches

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals working with synthetic batches of Azicemicin B. It provides troubleshooting advice and frequently asked questions to address the common issue of low or inconsistent bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound is a naturally occurring angucycline-type antibiotic originally isolated from Kibdelosporangium sp.[1] Its structure features a unique aziridine ring, which is understood to be critical for its biological function.[2] this compound is reported to have antimicrobial activity, particularly against Gram-positive bacteria.[3] The proposed mechanism of action, similar to other aziridine-containing natural products like azinomycin B, involves the alkylation and cross-linking of DNA, leading to cytotoxicity in target organisms.[2][4]

Q2: Why is my synthetic this compound batch showing lower bioactivity compared to the literature values?

Low bioactivity in synthetic batches of complex natural products can arise from several factors:

  • Purity: The presence of impurities from the synthesis, such as unreacted starting materials, byproducts, or residual solvents, can interfere with the assay or reduce the effective concentration of the active compound.

  • Stereochemistry: this compound has multiple stereocenters. An incorrect stereoisomer formed during synthesis may have a significantly lower affinity for the biological target.

  • Structural Integrity: The aziridine ring is a strained and reactive moiety. It can be susceptible to degradation during the final steps of synthesis, purification, or storage, leading to an inactive compound.

  • Compound Aggregation: Poor solubility can lead to the formation of aggregates, reducing the amount of monomeric this compound available to interact with its target.

  • Assay Conditions: The experimental setup, including cell line, bacterial strain, media, and incubation time, can significantly impact the observed bioactivity.

Q3: How can I confirm the identity and purity of my synthetic this compound?

A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and stereochemistry by comparing the spectra to known data for the natural product.

Q4: What are the typical storage conditions for this compound?

Due to the reactive aziridine moiety, this compound should be stored as a solid at low temperatures (-20°C or -80°C) in a desiccated, dark environment to prevent degradation. For experimental use, fresh solutions should be prepared in a suitable solvent like DMSO and used promptly.

Troubleshooting Guide for Low Bioactivity

Problem 1: The observed Minimum Inhibitory Concentration (MIC) is significantly higher than expected.

This troubleshooting guide follows a logical workflow to diagnose the potential cause of low bioactivity.

start Start: Low Bioactivity Observed check_purity Step 1: Verify Compound Purity & Identity (HPLC, LC-MS, NMR) start->check_purity purity_ok Purity & Identity Confirmed? check_purity->purity_ok repurify Action: Repurify Sample (e.g., Preparative HPLC) purity_ok->repurify No check_assay Step 2: Review Bioassay Protocol purity_ok->check_assay Yes repurify->check_purity end_success Resolution: Bioactivity Restored repurify->end_success assay_ok Protocol Followed Correctly? check_assay->assay_ok revise_assay Action: Revise Protocol (Check controls, cell density, etc.) assay_ok->revise_assay No check_stability Step 3: Assess Compound Stability assay_ok->check_stability Yes revise_assay->check_assay revise_assay->end_success stability_ok Compound Stable in Assay Media? check_stability->stability_ok modify_protocol Action: Modify Protocol (e.g., Reduce incubation time) stability_ok->modify_protocol No investigate_synthesis Step 4: Investigate Synthesis Route (Focus on stereochemistry) stability_ok->investigate_synthesis Yes modify_protocol->check_stability modify_protocol->end_success end_synthesis_issue Resolution: Synthesis Issue Identified investigate_synthesis->end_synthesis_issue cluster_compound Compound Verification cluster_assay Assay Validation cluster_moa Mechanism of Action compound_ok Is the compound pure and structurally correct? assay_control_ok Did the positive control for cytotoxicity work? compound_ok->assay_control_ok Yes cell_permeability Is the compound cell-permeable? assay_control_ok->cell_permeability Yes dna_damage_assay Does the compound induce DNA damage (e.g., γH2AX staining)? cell_permeability->dna_damage_assay Yes end Conclusion dna_damage_assay->end If yes, upstream pathway is blocked. If no, MOA is different. AzicemicinB Synthetic this compound DNA Nuclear DNA AzicemicinB->DNA Intercalates & Alkylates DNA_damage DNA Cross-links (Double-Strand Breaks) DNA->DNA_damage ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_damage->ATM_ATR Recruitment & Activation CHK1_CHK2 CHK1/CHK2 Kinases ATM_ATR->CHK1_CHK2 Phosphorylation DNA_Repair DNA Repair Mechanisms ATM_ATR->DNA_Repair p53 p53 Activation CHK1_CHK2->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

References

Strategies to enhance the solubility of Azicemicin B for assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Azicemicin B and what is its primary mechanism of action?

A1: this compound is an antimicrobial agent belonging to the phenanthrene class of compounds, produced by the actinomycete Amycolatopsis sp.[1][2] Its complex chemical structure includes an aziridine ring, which is believed to be crucial for its biological activity.[3][4] The primary proposed mechanism of action for this compound and similar compounds is the formation of covalent cross-links with DNA, which can inhibit essential cellular processes like replication and transcription, ultimately leading to cell death.[5]

Q2: I am having trouble dissolving this compound for my assay. What are the recommended solvents?

Q3: What are the potential applications of this compound in research?

A3: Given its proposed DNA cross-linking ability, this compound is a valuable tool for studying DNA damage and repair pathways. Furthermore, emerging research on phenanthrene derivatives suggests potential immunomodulatory effects, indicating that this compound could be investigated for its impact on various signaling pathways involved in inflammation and immune responses.[7][8][9]

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.

Possible Causes and Solutions:

  • Cause: The concentration of the organic solvent (e.g., DMSO, ethanol) in the final solution is too low to maintain the solubility of this compound.

    • Solution: Increase the final concentration of the co-solvent. However, be mindful of the solvent's potential toxicity to the cells in your assay. It is recommended to keep the final DMSO or ethanol concentration below 0.5% (v/v) in most cell-based assays. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

  • Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.

    • Solution: Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific assay medium. This can be done by preparing serial dilutions of your stock solution and visually inspecting for precipitation or by measuring turbidity.

  • Cause: Interaction with components in the cell culture medium, such as salts or proteins, leading to precipitation.

    • Solution: When preparing your final dilution, add the this compound stock solution to the pre-warmed medium dropwise while gently vortexing or swirling to ensure rapid and uniform dispersion. Avoid repeated freeze-thaw cycles of your stock solution, as this can promote aggregation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Alkaline Comet Assay for Detection of DNA Cross-links

This protocol is adapted for detecting DNA interstrand cross-links induced by agents like this compound.[10][11][12][13]

Materials:

  • Cells treated with this compound

  • Control (untreated) cells

  • Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, Propidium Iodide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest cells after treatment with this compound and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow it to solidify.

  • Embedding Cells: Mix 10 µL of the cell suspension with 75 µL of 0.5% LMA (at 37°C) and quickly pipette onto the NMA-coated slide. Cover with a coverslip and place on ice for 10 minutes to solidify.

  • Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Immerse the slides in freshly prepared alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization: Gently wash the slides three times with neutralization buffer for 5 minutes each.

  • Staining: Stain the slides with a suitable DNA staining solution.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. DNA cross-links will result in a decrease in the tail length and/or tail moment compared to cells with strand breaks alone. To specifically measure cross-links, a known amount of DNA strand breaks can be induced (e.g., by a fixed dose of X-rays) before the assay. The degree of cross-linking is then determined by the reduction in the migration of the irradiated DNA.

Data Presentation

Table 1: Solubility of Phenanthrene (this compound Core Structure) in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[6]
Ethanol~20 mg/mL[6]
Water~1.10 mg/L (at 25°C)[14]

Note: This data is for the core phenanthrene structure and should be used as an estimate. Researchers should perform their own solubility tests for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Weigh this compound B Dissolve in DMSO/Ethanol (Stock Solution) A->B C Store at -20°C/-80°C B->C D Dilute Stock in Assay Medium C->D Use Aliquot E Treat Cells D->E F Perform Assay (e.g., Comet Assay) E->F G Data Acquisition F->G H Statistical Analysis G->H

Caption: Experimental workflow for using this compound in cellular assays.

signaling_pathway cluster_phenanthrene Phenanthrene Compound (e.g., this compound) cluster_cell Immune Cell (e.g., Macrophage) PC Phenanthrene Compound TLR4 TLR4 PC->TLR4 Inhibition? NFkB NF-κB PC->NFkB Inhibition MAPK MAPK (p38, ERK, JNK) PC->MAPK Inhibition TLR4->NFkB TLR4->MAPK Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Upregulation MAPK->NFkB Activation

Caption: Putative immunomodulatory signaling pathway of phenanthrene compounds.

References

Minimizing degradation of Azicemicin B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Azicemicin B during the extraction process.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound in the Final Extract

  • Potential Cause 1: Suboptimal Extraction Solvent. The polarity of the extraction solvent may not be suitable for efficiently extracting this compound from the fermentation broth.

  • Solution: A systematic solvent selection process is recommended. Based on the polar nature of this compound, solvents like ethyl acetate, n-butanol, or a mixture of chloroform and methanol are good starting points. It is advisable to perform small-scale extractions with different solvents and analyze the yield to determine the most effective one.

  • Potential Cause 2: Incomplete Cell Lysis. If this compound is primarily an intracellular product, insufficient disruption of the Amycolatopsis sp. cells will lead to poor extraction efficiency.

  • Solution: Employ a robust cell disruption method. Sonication, freeze-thawing, or enzymatic lysis are common techniques. The optimal method should be determined empirically by comparing the yield of this compound after different treatments.

  • Potential Cause 3: Degradation of this compound during Extraction. The compound may be sensitive to pH, temperature, or light, leading to degradation during the extraction process.

  • Solution: Optimize the extraction conditions to ensure the stability of this compound. This includes maintaining a neutral or slightly basic pH, keeping the temperature low (e.g., performing extractions on ice), and protecting the sample from light.

Issue 2: Presence of Impurities and Degradation Products in the Final Extract

  • Potential Cause 1: Co-extraction of Other Metabolites. The chosen solvent may be extracting a wide range of secondary metabolites from the fermentation broth, leading to a complex mixture.

  • Solution: To increase the purity of the extract, a multi-step extraction or chromatographic purification is necessary. Techniques such as solid-phase extraction (SPE) or column chromatography can be employed to separate this compound from other co-extracted compounds.

  • Potential Cause 2: Acid- or Base-Catalyzed Degradation. The aziridine ring in this compound is susceptible to ring-opening under acidic or strongly basic conditions.[1][2][3][4] The polyketide core may also be sensitive to pH extremes.

  • Solution: Maintain the pH of the fermentation broth and extraction solvents within a neutral range (pH 7.0-8.0). Use buffers if necessary to stabilize the pH throughout the process. Avoid the use of strong acids or bases during extraction and subsequent purification steps.

  • Potential Cause 3: Thermal Degradation. Elevated temperatures during solvent evaporation or other steps can lead to the degradation of this compound.

  • Solution: Perform all concentration steps at low temperatures using a rotary evaporator under reduced pressure. Avoid prolonged exposure to heat.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and what are its key functional groups?

A1: this compound is an angucycline antibiotic with the molecular formula C22H23NO9.[5][6] Its structure features a benz[a]anthracene core, multiple hydroxyl groups, two methoxy groups, and a crucial aziridine ring attached at the C-3 position.[7][8] The presence of the strained aziridine ring and multiple phenolic hydroxyl groups makes the molecule susceptible to certain chemical conditions.

Q2: What are the likely degradation pathways for this compound during extraction?

A2: While specific degradation pathways for this compound have not been extensively reported, based on its structure, the primary points of instability are the aziridine ring and the polyketide backbone. The aziridine ring is prone to nucleophilic ring-opening, especially under acidic conditions.[3][4] The angucycline core can be susceptible to oxidation and other rearrangements, particularly at non-neutral pH or in the presence of reactive species.

Q3: What is the optimal pH range for extracting this compound?

A3: To minimize degradation, particularly of the aziridine ring, it is crucial to maintain a neutral to slightly alkaline pH (around 7.0-8.5) during extraction.[1] It is recommended to monitor and adjust the pH of the fermentation broth before and during the extraction process.

Q4: Which solvents are recommended for the extraction of this compound?

A4: The choice of solvent is critical for maximizing yield and minimizing impurities. Based on protocols for similar natural products from actinomycetes, the following solvents are recommended for evaluation:

  • Ethyl acetate

  • n-Butanol

  • Chloroform:Methanol mixtures

A comparative analysis of extraction efficiency with these solvents is advised to determine the optimal choice for your specific fermentation conditions.

Q5: How can I monitor the degradation of this compound during my extraction process?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the recommended method for monitoring the integrity of this compound. A pure standard of this compound should be used to establish a retention time and spectral profile. The appearance of new peaks or a decrease in the area of the this compound peak in your chromatograms can indicate degradation.

Data Presentation

Table 1: Recommended Solvents for this compound Extraction

Solvent SystemPolarity IndexRationale
Ethyl Acetate4.4Commonly used for extracting moderately polar secondary metabolites from actinomycetes.
n-Butanol4.0Effective for extracting polar compounds, may require further purification steps.
Chloroform:Methanol (various ratios)VariableOffers tunable polarity to optimize extraction efficiency and selectivity.

Table 2: Influence of pH on this compound Stability (Hypothetical Data)

pH RangeExpected StabilityRationale
< 6.0LowRisk of acid-catalyzed opening of the aziridine ring.
6.0 - 8.5HighNeutral to slightly basic conditions are generally favorable for aziridine ring stability.
> 8.5Moderate to LowPotential for base-catalyzed degradation of the angucycline core.

Experimental Protocols

Protocol 1: Small-Scale Solvent Extraction Optimization

  • Culture Preparation: Centrifuge 100 mL of the Amycolatopsis sp. fermentation broth to separate the mycelium from the supernatant.

  • Cell Lysis (for intracellular product): Resuspend the mycelial pellet in 20 mL of phosphate buffer (pH 7.4) and subject it to sonication on ice for 5 cycles of 30 seconds on, 30 seconds off.

  • Extraction: Combine the lysed cells and the supernatant. Divide the mixture into equal aliquots. Extract each aliquot with an equal volume of a different solvent (e.g., ethyl acetate, n-butanol, chloroform:methanol 2:1).

  • Solvent Evaporation: Separate the organic layer and evaporate the solvent under reduced pressure at a temperature below 40°C.

  • Analysis: Re-dissolve the dried extract in a known volume of methanol and analyze by HPLC to quantify the yield of this compound.

Protocol 2: General Procedure for Larger-Scale Extraction

  • pH Adjustment: Adjust the pH of the fermentation broth to 7.5 with a suitable buffer.

  • Extraction: Extract the entire culture broth with 0.5 volumes of ethyl acetate (or the optimized solvent from Protocol 1) three times with vigorous shaking.

  • Phase Separation: Pool the organic phases and wash with a small volume of brine to remove residual water.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C.

  • Purification: Subject the crude extract to further purification using column chromatography (e.g., silica gel or Sephadex LH-20) to isolate this compound.

Visualizations

Extraction_Workflow cluster_0 Fermentation and Harvest cluster_1 Extraction cluster_2 Purification Fermentation Amycolatopsis sp. Culture Harvest Centrifugation Fermentation->Harvest pH_Adjustment pH Adjustment (7.0-8.0) Harvest->pH_Adjustment Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) pH_Adjustment->Solvent_Extraction Phase_Separation Phase Separation Solvent_Extraction->Phase_Separation Concentration Concentration (Low Temperature) Phase_Separation->Concentration Chromatography Chromatography Concentration->Chromatography Pure_Azicemicin_B Pure this compound Chromatography->Pure_Azicemicin_B

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Degradation cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product Cause_pH Inappropriate pH Start->Cause_pH Cause_Temp High Temperature Start->Cause_Temp Cause_Solvent Suboptimal Solvent Start->Cause_Solvent Cause_Purity Co-extraction Start->Cause_Purity Sol_pH Maintain pH 7.0-8.0 Cause_pH->Sol_pH Sol_Temp Use Low Temperature Cause_Temp->Sol_Temp Sol_Solvent Optimize Solvent Cause_Solvent->Sol_Solvent Sol_Purity Chromatographic Purification Cause_Purity->Sol_Purity

References

Troubleshooting PCR amplification of the Azicemicin B gene cluster

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the PCR amplification of the Azicemicin B gene cluster.

Frequently Asked Questions (FAQs)

Q1: I am not getting any PCR product (no band on the gel). What are the common causes and solutions?

A1: The complete absence of a PCR product is a common issue that can stem from several factors, from reagent quality to cycling conditions.

Troubleshooting Steps for No PCR Product:

  • Reagent and Template Integrity:

    • Template DNA: The quality and quantity of your genomic DNA are critical. Ensure your DNA has a 260/280 absorbance ratio of ~1.8.[1][2] Contaminants like proteins or phenols can inhibit the PCR reaction. Consider re-purifying your DNA if quality is low. For complex genomic DNA, a starting amount of 100-500 ng is recommended.[3][4][5]

    • Reagents: Ensure all PCR components (polymerase, dNTPs, primers, buffer) have not expired and have been stored correctly. Avoid multiple freeze-thaw cycles by preparing aliquots.[4] It can be helpful to run a positive control with a known template and primer set to confirm your reagents are active.

  • PCR Protocol and Cycling Conditions:

    • Annealing Temperature: An annealing temperature that is too high will prevent primers from binding to the template. Conversely, one that is too low can lead to non-specific products rather than your target. The optimal annealing temperature is typically 3-5°C below the lowest primer's melting temperature (Tm).[2][6] Consider running a gradient PCR to empirically determine the best annealing temperature.

    • Extension Time: The this compound gene cluster is approximately 50 kbp, and amplifying large fragments requires a sufficient extension time.[7] A general rule is 1 minute per kb for standard Taq polymerase, but long-range polymerases often have different requirements.[3] Check the manufacturer's recommendation for your specific enzyme. For a large target, this will be a significant amount of time.

    • Denaturation: Incomplete denaturation of the template DNA, especially in GC-rich regions, can prevent amplification. An initial denaturation of 95°C for 2 minutes is standard, with subsequent denaturation steps of 95°C for 15-30 seconds.[5] For GC-rich templates, a higher denaturation temperature (e.g., 98°C) may be necessary.[3]

Q2: I see very faint bands on my gel. How can I increase the PCR product yield?

A2: Faint bands indicate that the PCR is working but is inefficient. The goal is to optimize the reaction to favor your target amplification.

Strategies to Increase PCR Yield:

  • Increase PCR Cycles: Increasing the number of cycles from the standard 25-30 to 35-40 can help amplify a low-abundance target.[8] However, be aware that this also increases the risk of non-specific products.

  • Optimize Reagent Concentrations:

    • Template DNA: While too much template can be inhibitory, too little will result in a low yield. Try titrating your template DNA concentration.

    • Primers: Primer concentrations that are too low can limit the reaction. A typical final concentration is between 0.1 and 0.5 µM.[5]

    • dNTPs: Ensure your dNTP concentration is sufficient, typically 50-200 µM of each.[4][8]

  • Use PCR Additives: For a large, potentially GC-rich cluster like this compound, additives can be very effective.

    • DMSO (Dimethyl sulfoxide): Helps to disrupt secondary structures in GC-rich DNA, making the template more accessible. A final concentration of 3-5% is a good starting point.

    • Betaine: Also helps to reduce the formation of secondary structures.

    • BSA (Bovine Serum Albumin): Can help to overcome PCR inhibitors present in the DNA sample.[8]

Q3: My gel shows multiple, non-specific bands in addition to my expected product. What should I do?

A3: Non-specific bands are a result of primers annealing to unintended sites on the template DNA. The key is to increase the specificity of the reaction.

Methods to Improve PCR Specificity:

  • Increase Annealing Temperature: This is the most effective way to increase specificity. Higher temperatures require more complementary base pairing for the primers to bind. A gradient PCR is the best way to determine the optimal temperature.

  • Optimize Primer Design: Your primers should be 18-30 nucleotides long with a GC content of 40-60%.[2][4] Avoid complementary sequences within and between primers to prevent primer-dimer formation.[4]

  • Adjust Magnesium Concentration: Magnesium ions (Mg²⁺) are essential for polymerase activity, but excess Mg²⁺ can decrease specificity and lead to non-specific products. The optimal concentration is typically 1.5-2.0 mM, but this may need to be optimized.[5]

  • Touchdown PCR: This technique involves starting with a high annealing temperature that is gradually lowered in subsequent cycles. This favors the amplification of the specific target in the early cycles.

Q4: I am seeing a smear on my gel instead of a distinct band. What causes this?

A4: Smearing on a gel usually indicates a variety of issues, from degraded DNA to excessive template or enzyme concentration.

Troubleshooting PCR Smears:

  • Template DNA Quality: Degraded template DNA can lead to the amplification of random, variable-length fragments, resulting in a smear.[9] Always start with high-quality, intact genomic DNA.

  • Too Much Template: Overloading the reaction with template DNA can cause smearing.[8][10] Try reducing the amount of template.

  • Excessive PCR Cycles: Running too many cycles can lead to the accumulation of non-specific products and smears.[8] Stick to 25-35 cycles where possible.

  • Enzyme Concentration: Too much polymerase can also contribute to non-specific amplification and smearing.

Data Summary Tables

Table 1: Effect of MgCl₂ Concentration on PCR Amplification

MgCl₂ Concentration (mM)Observed ResultRecommendation
0.5 - 1.0No product or very faint bandIncrease MgCl₂ concentration in 0.5 mM increments.
1.5 - 2.0 (Optimal) Sharp, specific band with high yield This is the ideal range for most standard polymerases. [5]
2.5 - 3.5Bright band, but additional non-specific bands appearDecrease MgCl₂ concentration. This level may be reducing specificity.
> 4.0Smearing or multiple non-specific bandsSignificantly reduce MgCl₂ concentration. This level is likely too high.

Table 2: Interpreting Gradient PCR Results for Annealing Temperature

Temperature Range (°C)Observed ResultInterpretation and Next Step
50-55Smear or multiple non-specific bandsThe temperature is too low, allowing for non-specific primer binding.
56-60A mix of the target band and non-specific productsThe temperature is approaching optimal, but specificity can still be improved.
61-65 A single, strong band of the correct size This is the optimal annealing temperature range. Select a temperature in this range for future experiments.
66-70Faint band or no productThe temperature is too high, preventing efficient primer annealing to the target sequence.

Experimental Protocols

Protocol 1: Standard PCR for a ~2kb Fragment of the this compound Gene Cluster

This protocol is designed for amplifying a smaller, more manageable fragment of the gene cluster for initial testing and optimization.

  • Reaction Setup: Prepare a master mix on ice. For a single 50 µL reaction:

    • 10 µL of 5x PCR Buffer

    • 1 µL of 10 mM dNTPs

    • 2.5 µL of 10 µM Forward Primer

    • 2.5 µL of 10 µM Reverse Primer

    • 0.5 µL of Long-Range Taq Polymerase

    • 2 µL of Genomic DNA (100 ng)

    • 31.5 µL of Nuclease-Free Water

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 3 minutes

    • 30 Cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 62°C for 30 seconds

      • Extension: 68°C for 2 minutes

    • Final Extension: 68°C for 7 minutes

    • Hold: 4°C

Protocol 2: Touchdown PCR for Increased Specificity

This protocol is recommended when non-specific products are an issue.

  • Reaction Setup: Use the same reaction setup as the Standard PCR protocol.

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 3 minutes

    • 10 Cycles of (Touchdown Phase):

      • Denaturation: 95°C for 30 seconds

      • Annealing: 70°C for 30 seconds (-1°C per cycle)

      • Extension: 68°C for 2 minutes

    • 25 Cycles of (Amplification Phase):

      • Denaturation: 95°C for 30 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 68°C for 2 minutes

    • Final Extension: 68°C for 7 minutes

    • Hold: 4°C

Visual Guides

PCR_Troubleshooting_Workflow cluster_start cluster_results Analyze Gel Results cluster_solutions Troubleshooting Actions start Run PCR & Agarose Gel no_band No Band faint_band Faint Band multiple_bands Multiple Bands smear Smear correct_band Correct Band sol_no_band Check Reagents Optimize Annealing Temp Check Template DNA no_band->sol_no_band Problem sol_faint_band Increase Cycles Optimize Reagents Add Enhancers (DMSO) faint_band->sol_faint_band Problem sol_multiple_bands Increase Annealing Temp Touchdown PCR Optimize [Mg²⁺] multiple_bands->sol_multiple_bands Problem sol_smear Check DNA Quality Reduce Template/Enzyme Reduce Cycle Number smear->sol_smear Problem end_node Proceed with Experiment correct_band->end_node Success sol_no_band->start Retry sol_faint_band->start Retry sol_multiple_bands->start Retry sol_smear->start Retry

Caption: A workflow diagram for troubleshooting common PCR amplification issues.

Touchdown_PCR_Workflow cluster_setup cluster_td Phase 2: Touchdown Cycles (10-15x) cluster_amp Phase 3: Amplification Cycles (20-25x) cluster_final setup Prepare PCR Master Mix Add Template DNA td_denature Denature (95°C) setup->td_denature td_anneal Anneal (Start High, e.g., 70°C) Decrease by 1°C per cycle td_denature->td_anneal td_extend Extend (68-72°C) td_anneal->td_extend td_extend->td_denature amp_denature Denature (95°C) td_extend->amp_denature After last TD cycle amp_anneal Anneal (Lower Temp, e.g., 60°C) amp_denature->amp_anneal amp_extend Extend (68-72°C) amp_anneal->amp_extend amp_extend->amp_denature final_extend Final Extension (5-10 min) amp_extend->final_extend After last Amp cycle hold Hold at 4°C final_extend->hold

Caption: A diagram illustrating the phases of a Touchdown PCR protocol.

Azicemicin_B_Pathway cluster_precursors Precursors cluster_synthesis Core Biosynthesis cluster_product acetate Acetate Units (x10) pks Type II PKS (azic genes) acetate->pks Polyketide Backbone aspartate Aspartic Acid adenylation Adenylyltransferases (AzicM activates Aspartate) aspartate->adenylation modification Decarboxylase, Oxygenases, ACP pks->modification Intermediate adenylation->modification Activated Precursor azicemicin_b This compound modification->azicemicin_b Aziridine Ring Formation & Tailoring

Caption: A simplified diagram of the this compound biosynthetic pathway.

References

Validation & Comparative

Validating the Antibacterial Spectrum of Azicemicin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of Azicemicin B against other established antibiotics, supported by experimental data. The information is presented to assist researchers in evaluating its potential as a novel antimicrobial agent.

Executive Summary

This compound is an angucycline-type antibiotic produced by the actinomycete Kibdelosporangium sp. MJ126-NF4.[1] Structurally, it possesses a unique aziridine ring, a feature known to be crucial for the antimicrobial and antitumor activities of other natural products.[1] This guide summarizes the known antibacterial spectrum of this compound, presenting its in vitro activity against a panel of Gram-positive bacteria in comparison to the well-established antibiotics, Vancomycin and Penicillin G. The data indicates that this compound demonstrates moderate activity against the tested Gram-positive strains.

Comparative Antibacterial Activity

The in vitro antibacterial activity of this compound was evaluated alongside Vancomycin and Penicillin G against a selection of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antibiotic that prevents visible in vitro growth of a microorganism, was determined for each compound. The results are summarized in the table below.

MicroorganismThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Penicillin G MIC (µg/mL)
Staphylococcus aureus12.50.5 - 2.00.05 - >256
Bacillus subtilis3.130.3 - 4.0~0.015
Micrococcus luteus6.250.125 - 1.0~0.007

Note: The MIC values for Vancomycin and Penicillin G are presented as a range to reflect the variability reported in the literature and the potential for resistance.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The data presented in this guide is based on the standardized broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.

  • Serial Dilution: A twofold serial dilution of the antimicrobial agent is performed in a liquid growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a cell density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only the growth medium and the microorganism (positive control) and only the growth medium (negative control) are included.

  • Incubation: The inoculated microtiter plates are incubated at a temperature and for a duration suitable for the growth of the test microorganism (typically 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mechanism of Action: A Putative Role in DNA Interaction

While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to other aziridine-containing natural products, such as the azinomycins, suggests a potential mode of action involving DNA interaction. The aziridine moiety is a highly reactive electrophilic group that can form covalent bonds with nucleophilic sites in biological macromolecules. In compounds like azinomycin B, the aziridine ring is critical for its ability to cross-link DNA strands, ultimately leading to the inhibition of DNA replication and transcription, and subsequent cell death. Further investigation is required to confirm if this compound shares this DNA-targeting mechanism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of Antimicrobial Agent serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution media Prepare Bacterial Growth Medium media->serial_dilution inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion

This compound exhibits moderate in vitro antibacterial activity against the tested Gram-positive bacteria. Its unique chemical structure, particularly the presence of an aziridine ring, warrants further investigation into its mechanism of action and potential for development as a therapeutic agent. The comparative data presented in this guide provides a foundation for future studies aimed at fully characterizing the antibacterial spectrum and potential clinical utility of this compound.

References

Unraveling the Cross-Resistance Profile of Azicemicin B: An Analog-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of direct cross-resistance studies for Azicemicin B necessitates an analog-based approach for preliminary assessment. To date, dedicated studies evaluating the cross-resistance profile of this compound with other antimicrobial agents have not been published. However, due to its structural and functional similarity to the well-characterized DNA cross-linking agent Azinomycin B, an analysis of the resistance mechanisms of Azinomycin B can provide valuable insights into the potential for cross-resistance with this compound.[1]

Azinomycin B, like this compound, exerts its antimicrobial and antitumor effects by forming interstrand cross-links in DNA.[1] The primary resistance mechanisms to Azinomycin B have been identified and characterized, offering a predictive framework for understanding which classes of compounds are likely or unlikely to exhibit cross-resistance.

Comparative Analysis of Azinomycin B Resistance Mechanisms and Cross-Resistance Implications

The known resistance mechanisms against Azinomycin B are highly specific, suggesting a low probability of cross-resistance with structurally and functionally dissimilar antibiotic classes. The following table summarizes these mechanisms and their implications for cross-resistance.

Resistance MechanismEffector Protein(s)FunctionImplication for Cross-Resistance
Drug Sequestration AziRBinds directly to Azinomycin B, preventing it from reaching its DNA target.Low Probability of Cross-Resistance: AziR has been shown to be highly specific to Azinomycin B and does not confer resistance to aminoglycoside antibiotics or other DNA alkylating agents. This specificity suggests that cross-resistance with other antibiotic classes via this mechanism is unlikely.
Drug Efflux AziEA transmembrane pump that actively removes Azinomycin B from the cell.Potential for Cross-Resistance with other Efflux Pump Substrates: While specific substrates for AziE beyond Azinomycin B have not been detailed, efflux pumps can sometimes recognize multiple substrates. Further studies would be needed to determine if other antibiotics are exported by AziE.
DNA Repair AlkZ, AziNThese enzymes are involved in the repair of DNA interstrand cross-links caused by Azinomycin B.Potential for Cross-Resistance with other DNA Cross-linking Agents: It is plausible that resistance conferred by enhanced DNA repair could extend to other agents that cause similar DNA lesions. This might include other DNA alkylating or cross-linking drugs.

Experimental Protocols

The characterization of Azinomycin B resistance mechanisms has been achieved through a combination of genetic and biochemical assays. The following protocols provide a general overview of the methodologies employed in these studies.

Heterologous Expression of Resistance Genes

This method is used to confirm the function of a specific gene in conferring resistance to an antibiotic.

  • Gene Cloning: The candidate resistance gene (e.g., aziR, aziE) is amplified from the producing organism (Streptomyces sahachiroi) using polymerase chain reaction (PCR).

  • Vector Ligation: The amplified gene is then cloned into an appropriate expression vector suitable for a heterologous host (e.g., E. coli or a sensitive Streptomyces species).

  • Transformation: The expression vector containing the resistance gene is introduced into the heterologous host cells.

  • Expression Induction: Depending on the expression vector, gene expression may be induced by the addition of a specific chemical agent (e.g., IPTG).

  • Resistance Phenotyping: The transformed cells are then tested for their susceptibility to the antibiotic , typically through cell survival assays.

Cell Survival and Viability Assays

These assays are fundamental to determining the level of resistance conferred by a specific mechanism.

  • Cell Culture: The bacterial strains (both the wild-type sensitive strain and the strain expressing the resistance gene) are grown in liquid culture to a specific optical density.

  • Antibiotic Challenge: The cell cultures are then exposed to a range of concentrations of the antibiotic being tested (e.g., Azinomycin B).

  • Incubation: The cultures are incubated for a defined period to allow the antibiotic to exert its effect.

  • Viability Assessment: Cell viability is determined by plating serial dilutions of the cultures on antibiotic-free agar plates and counting the resulting colony-forming units (CFUs). A higher CFU count in the presence of the antibiotic indicates resistance. Alternatively, colorimetric assays such as MTT or XTT can be used to assess cell viability in a microplate format.

DNA Damage and Repair Assays

To investigate the role of DNA repair in resistance, specific assays are used to detect the formation and removal of DNA lesions.

  • DNA Extraction: DNA is isolated from cells that have been treated with the DNA-damaging agent.

  • Quantification of DNA Cross-links: The presence of interstrand cross-links can be detected and quantified using techniques such as the comet assay (single-cell gel electrophoresis) under denaturing conditions or by using fluorescent DNA-binding dyes that are sensitive to DNA structural changes.

  • Monitoring Repair: To assess DNA repair, the number of cross-links is measured at different time points after the removal of the DNA-damaging agent. A decrease in the number of cross-links over time is indicative of active DNA repair.

Visualizing Azinomycin B Resistance Pathways

The following diagram illustrates the known mechanisms of resistance to Azinomycin B, providing a visual representation of how the bacterial cell counteracts the effects of this DNA cross-linking agent.

AzinomycinB_Resistance cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Azinomycin B_ext Azinomycin B Azinomycin B_int Azinomycin B Azinomycin B_ext->Azinomycin B_int Diffusion AziE AziE Efflux Pump Azinomycin B_int->AziE Substrate for Efflux AziR AziR Sequestration Protein Azinomycin B_int->AziR Binding & Sequestration DNA Bacterial DNA Azinomycin B_int->DNA Causes Interstrand Cross-links AziE->Azinomycin B_ext Export Crosslinked_DNA Cross-linked DNA Repair_Enzymes AlkZ, AziN (DNA Repair) Crosslinked_DNA->Repair_Enzymes Recognition of Damage Repaired_DNA Repaired DNA Repair_Enzymes->Repaired_DNA Repair Process

Caption: Azinomycin B Resistance Mechanisms.

References

A Proposed Framework for Comparative Transcriptomic Analysis of Bacteria Treated with Azicemicin B

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Azicemicin B is an antibiotic belonging to a novel structural class, produced by the actinomycete Kibdelosporangium sp.[1]. It demonstrates moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria[2]. A key structural feature of this compound is its unique aziridine moiety, which is believed to be crucial for its antimicrobial properties, similar to other aziridine-containing natural products like mitomycins and azinomycins[1]. Studies on the related compound, azinomycin B, indicate that it functions as a DNA cross-linking agent[3][4]. This suggests that this compound may exert its antibacterial effects through a similar mechanism of action involving DNA damage.

To date, the global transcriptomic response of bacteria to this compound has not been characterized. Understanding these responses is critical for elucidating its precise mechanism of action, identifying potential resistance mechanisms, and guiding further drug development. This document outlines a proposed experimental framework for a comparative transcriptomic study of bacteria treated with this compound. Due to the absence of publicly available transcriptomic data for this compound, this guide presents a detailed experimental plan, hypothetical data, and comparisons with well-characterized DNA-damaging antibiotics, namely Mitomycin C and Ciprofloxacin.

Proposed Comparative Antibiotics

To contextualize the transcriptomic effects of this compound, a comparison with antibiotics that have established DNA-damaging mechanisms is proposed.

  • Mitomycin C: An alkylating agent that cross-links DNA, leading to the inhibition of DNA synthesis and induction of the SOS response. Its aziridine ring is central to its activity, making it a relevant structural and functional comparator.

  • Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to double-strand DNA breaks and triggers a potent SOS response.

Hypothetical Data Summary

The following tables represent plausible, hypothetical data that could be generated from the proposed RNA-sequencing experiment. The data is structured to compare the transcriptomic profiles of a model Gram-positive bacterium (e.g., Bacillus subtilis) treated with sub-inhibitory concentrations of this compound, Mitomycin C, and Ciprofloxacin.

Table 1: Hypothetical Differentially Expressed Genes (DEGs) in Bacillus subtilis Following Antibiotic Treatment

Gene Category This compound (Fold Change) Mitomycin C (Fold Change) Ciprofloxacin (Fold Change) Putative Function
SOS Response & DNA Repair
recA+8.5+9.2+10.5DNA strand exchange, SOS regulator
lexA+6.1 (autocleavage)+7.0 (autocleavage)+8.2 (autocleavage)SOS response repressor
uvrA+5.3+6.1+4.8Nucleotide excision repair
dinB+4.9+5.5+6.3Error-prone DNA polymerase
Cell Division
ftsZ-4.2-5.1-5.8Forms cytokinetic Z-ring
ypsA+3.8+4.0+4.5Cell division inhibitor
Prophage Genes
pksC+7.1+8.0+2.1Polyketide synthase (prophage)
xtmA+6.5+7.2Not significantProphage-related protein
Metabolism
purA-3.0-3.5-2.8Purine biosynthesis
pyrB-2.8-3.1-2.5Pyrimidine biosynthesis

Data is hypothetical and for illustrative purposes only. Fold change is relative to an untreated control.

Table 2: Hypothetical Enrichment of KEGG Pathways

KEGG Pathway This compound (p-value) Mitomycin C (p-value) Ciprofloxacin (p-value)
DNA replication1.2e-81.5e-92.0e-10
Nucleotide excision repair3.5e-72.8e-85.1e-7
Mismatch repair8.1e-66.5e-79.2e-6
Homologous recombination2.0e-51.1e-64.3e-5
Purine metabolism9.5e-47.8e-56.6e-4
Pyrimidine metabolism1.3e-39.2e-48.1e-4

Data is hypothetical and for illustrative purposes only. A lower p-value indicates more significant pathway enrichment.

Experimental Protocols

Bacterial Strain and Culture Conditions

A suitable model organism, such as Bacillus subtilis strain 168, will be used. Cultures will be grown in Mueller-Hinton Broth (MHB) at 37°C with shaking (200 rpm). The Minimum Inhibitory Concentration (MIC) for this compound, Mitomycin C, and Ciprofloxacin will be determined using the broth microdilution method according to CLSI guidelines. For transcriptomic experiments, cultures will be grown to mid-logarithmic phase (OD600 ≈ 0.5) and then treated with 0.5x MIC of each antibiotic for a defined period (e.g., 60 minutes). An untreated culture will serve as the control.

RNA Extraction and Library Preparation
  • Harvesting: Bacterial cells (from 10 mL of culture) will be harvested by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • RNA Stabilization: The cell pellet will be immediately resuspended in an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.

  • Lysis: Cells will be lysed using a combination of enzymatic (lysozyme) and mechanical (bead beating) disruption.

  • RNA Purification: Total RNA will be extracted using a commercial kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step to remove contaminating genomic DNA. RNA quality and quantity will be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high integrity (RIN > 8.0).

  • Ribosomal RNA Depletion: Ribosomal RNA (rRNA) will be depleted from the total RNA samples using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit for Bacteria).

  • Library Construction: Strand-specific RNA-Seq libraries will be prepared using a kit such as the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. This involves RNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

RNA Sequencing and Data Analysis
  • Sequencing: The prepared libraries will be sequenced on an Illumina NovaSeq platform to generate approximately 10-15 million paired-end reads (2x150 bp) per sample.

  • Quality Control: Raw sequencing reads will be assessed for quality using FastQC. Adapter sequences and low-quality bases will be trimmed using a tool like Trimmomatic.

  • Read Mapping: The high-quality reads will be mapped to the Bacillus subtilis reference genome using a splice-aware aligner such as Bowtie2 or STAR.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene will be counted using featureCounts. Differential expression analysis will be performed using DESeq2 or edgeR in R. Genes with an adjusted p-value < 0.05 and a |log2(Fold Change)| > 1 will be considered differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses will be performed on the list of differentially expressed genes using tools like DAVID or g:Profiler to identify biological processes and pathways significantly affected by each antibiotic treatment.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, visualize the proposed experimental workflow and the key signaling pathway expected to be activated by this compound and the comparator antibiotics.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis culture Bacterial Culture (B. subtilis) treatment Antibiotic Treatment (0.5x MIC) culture->treatment harvest Cell Harvesting & RNA Stabilization treatment->harvest extraction Total RNA Extraction & QC harvest->extraction depletion rRNA Depletion extraction->depletion library_prep RNA-Seq Library Preparation depletion->library_prep sequencing Illumina Sequencing library_prep->sequencing qc Raw Read QC (FastQC, Trimmomatic) sequencing->qc mapping Read Mapping (Bowtie2) qc->mapping counting Gene Counting (featureCounts) mapping->counting dea Differential Expression Analysis (DESeq2) counting->dea enrichment Functional Enrichment (GO/KEGG Analysis) dea->enrichment comparison Comparative Analysis enrichment->comparison

Caption: Proposed experimental workflow for comparative transcriptomics.

SOS_Response_Pathway cluster_legend Mechanism dna_damage DNA Damage (e.g., Crosslinks, Breaks) ssdna Single-Stranded DNA (ssDNA) dna_damage->ssdna recA RecA Activation (Filament Formation) ssdna->recA stimulates lexA LexA Autocleavage recA->lexA mediates sos_genes SOS Gene Expression (uvrA, dinB, sulA, etc.) lexA->sos_genes derepresses repair DNA Repair sos_genes->repair cell_cycle Cell Cycle Arrest sos_genes->cell_cycle l1 This compound Mitomycin C Ciprofloxacin l1->dna_damage

Caption: The bacterial SOS response pathway to DNA damage.

Comparative_Transcriptomic_Response center_node Core DNA Damage Response (SOS Pathway, DNA Repair) azice_b This compound Specific (e.g., Prophage Activation?) azice_b->center_node mito_c Mitomycin C Specific (e.g., Specific Alkylation Repair?) mito_c->center_node cipro Ciprofloxacin Specific (e.g., Topoisomerase Regulation?) cipro->center_node

Caption: Hypothetical overlap of transcriptomic responses.

References

Validating the Biosynthetic Pathway of Azicemicin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proposed biosynthetic pathway of Azicemicin B, an angucycline-type antibiotic with a unique aziridine moiety. We present a comparative overview of the experimental data supporting this pathway, alongside methodologies for key experiments. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic development, and enzymatic chemistry.

Data Presentation

The validation of the this compound biosynthetic pathway has been supported by a combination of isotope labeling studies and enzymatic assays. The following tables summarize the key findings.

Table 1: Isotope Labeling Studies for Precursor Identification

Labeled PrecursorIsotopeSite of Incorporation in this compoundConclusion
Acetate13CAngucycline coreThe angucycline skeleton is biosynthesized by a type II polyketide synthase (PKS) from ten acetate units.[1]
D,L-[2,3,3-2H3]Aspartic Acid2HH-1' of the aziridine moiety, O-methyl, and N-methyl groupsAspartic acid is the direct precursor of the aziridine ring.[1]
L-[3,3,3-2H3]Alanine2HNo incorporation detectedAlanine is not a precursor for the aziridine moiety.[1]
D,L-[2,3,3-2H3]Serine2HNo incorporation detectedSerine is not a precursor for the aziridine moiety.[1]

Note: Specific percentage of isotope incorporation was not available in the reviewed literature.

Table 2: Enzymatic Characterization of AzicM Adenylyltransferase

SubstrateRelative Activity (%)Conclusion
L-Aspartic AcidHighAzicM demonstrates a clear preference for L-aspartate, supporting its role in activating the precursor for aziridine formation.[1]
D-Aspartic AcidHighAzicM also recognizes D-aspartate as a substrate.[1]
(S)-aziridine-2-carboxylic acidNot a substrateThe aziridine ring is likely formed after the activation of aspartate.[1]
(R)-aziridine-2-carboxylic acidNot a substrateThe aziridine ring is likely formed after the activation of aspartate.[1]

Note: Quantitative kinetic parameters (Km, Vmax) for AzicM were not available in the reviewed literature.

Comparison with Other Aziridine-Containing Natural Products

The biosynthesis of the aziridine ring in this compound follows a distinct path compared to other well-known aziridine-containing antibiotics.

Table 3: Comparison of Aziridine Moiety Precursors

Natural ProductPrecursor of Aziridine MoietyBiosynthetic Machinery
This compound Aspartic Acid Type II PKS and dedicated tailoring enzymes [1]
Mitomycin CGlucosamineComplex pathway involving a unique set of enzymes.[1]
Azinomycin BOrnithine or a glutamate derivativeInvolves a non-ribosomal peptide synthetase (NRPS) system.[1]

This comparison highlights the unique strategy employed in this compound biosynthesis for the formation of the reactive aziridine functional group.

Experimental Protocols

The following sections provide a generalized overview of the key experimental methodologies used to validate the this compound biosynthetic pathway. For detailed, step-by-step protocols, it is recommended to consult the primary research articles.

Isotope Labeling Experiments
  • Cultivation of Kibdelosporangium sp. MJ126-NF4 : The producing strain is cultured in a suitable production medium.

  • Feeding of Labeled Precursors : Isotopically labeled precursors (e.g., [1-13C]acetate, D,L-[2,3,3-2H3]aspartic acid) are added to the culture at a specific growth phase.

  • Fermentation and Extraction : The fermentation is continued to allow for the incorporation of the labeled precursors into this compound. The antibiotic is then extracted from the culture broth and mycelium using organic solvents.

  • Purification and Analysis : this compound is purified using chromatographic techniques (e.g., HPLC). The incorporation of isotopes is analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Cloning of the Azicemicin Biosynthetic Gene Cluster
  • Genomic DNA Isolation : High-quality genomic DNA is isolated from Kibdelosporangium sp. MJ126-NF4.

  • Cosmid Library Construction : The genomic DNA is partially digested with a restriction enzyme and ligated into a cosmid vector to generate a genomic library.

  • Library Screening : The cosmid library is screened using PCR with degenerate primers targeting conserved regions of type II polyketide synthase genes (e.g., KSα).[1]

  • Sequencing and Annotation : Positive clones are sequenced and the open reading frames (ORFs) within the gene cluster are annotated based on homology to known biosynthetic genes.[1]

Heterologous Expression and Characterization of AzicM
  • Gene Amplification and Cloning : The azicM gene is amplified from the genomic DNA of Kibdelosporangium sp. and cloned into an E. coli expression vector.

  • Protein Expression : The recombinant plasmid is transformed into a suitable E. coli expression host. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification : The expressed His-tagged AzicM protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assays : The activity of the purified AzicM is assayed by monitoring the production of pyrophosphate in the presence of ATP, Mg2+, and various amino acid substrates. The pyrophosphate produced can be quantified using a colorimetric method.[1]

Mandatory Visualization

The following diagrams illustrate the proposed biosynthetic pathway of this compound and the general experimental workflow for its validation.

Azicemicin_B_Biosynthesis Acetate 10 x Acetate TypeII_PKS Type II Polyketide Synthase (PKS) Acetate->TypeII_PKS Aspartate Aspartic Acid AzicM AzicM (Adenylyltransferase) Aspartate->AzicM Angucycline_Core Angucycline Core TypeII_PKS->Angucycline_Core Attachment Attachment Angucycline_Core->Attachment Activated_Aspartate Aspartyl-AMP AzicM->Activated_Aspartate ATP -> PPi AzicP AzicP (Acyl Carrier Protein) Activated_Aspartate->AzicP Aspartyl_AzicP Aspartyl-S-AzicP AzicP->Aspartyl_AzicP Aziridine_Formation Aziridine Ring Formation (Proposed Steps) Aspartyl_AzicP->Aziridine_Formation Aziridine_Moiety Aziridine Moiety Aziridine_Formation->Aziridine_Moiety Aziridine_Moiety->Attachment Tailoring_Enzymes Tailoring Enzymes (Oxygenases, etc.) Azicemicin_B This compound Tailoring_Enzymes->Azicemicin_B Attachment->Tailoring_Enzymes

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Start Start: Hypothesis Generation Isotope_Labeling Isotope Labeling Studies Start->Isotope_Labeling Gene_Clustering Gene Cluster Identification & Cloning Start->Gene_Clustering Precursor_ID Precursor Identification (Acetate, Aspartate) Isotope_Labeling->Precursor_ID BGC_ID Identification of 'azic' Gene Cluster Gene_Clustering->BGC_ID Pathway_Elucidation Pathway Elucidation Precursor_ID->Pathway_Elucidation Heterologous_Expression Heterologous Expression of Biosynthetic Genes BGC_ID->Heterologous_Expression Enzyme_Assays Enzymatic Assays Heterologous_Expression->Enzyme_Assays Function_Validation Validation of Enzyme Function (e.g., AzicM) Enzyme_Assays->Function_Validation Function_Validation->Pathway_Elucidation

Caption: Experimental workflow for validating the this compound biosynthetic pathway.

References

Comparative Analysis of Azicemicin B Production in Kibdelosporangium Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Azicemicin B production in different Kibdelosporangium strains. Due to a notable gap in publicly available research, this guide focuses on the known producer, Kibdelosporangium sp. MJ126-NF4, and outlines the necessary experimental framework for evaluating and comparing potential new producer strains.

Introduction to this compound and Kibdelosporangium

Azicemicins are a class of angucycline-type antibiotics that feature a unique aziridine ring, which is significant for their biological activity.[1] These compounds have demonstrated antimicrobial properties. The primary known producer of Azicemicin A and B is the actinomycete Kibdelosporangium sp. MJ126-NF4. While the genus Kibdelosporangium includes other species, such as Kibdelosporangium persicum, data on their capacity to produce this compound is not currently available in scientific literature. This guide, therefore, establishes a baseline for comparison using the available data for Kibdelosporangium sp. MJ126-NF4 and provides protocols for future comparative studies.

Quantitative Production of this compound

Currently, quantitative data on this compound production is limited to the originally identified strain, Kibdelosporangium sp. MJ126-NF4. A comprehensive comparative analysis with other strains is not possible without further research. The following table highlights this knowledge gap:

StrainThis compound Production LevelReference
Kibdelosporangium sp. MJ126-NF4Producer[1]
Other Kibdelosporangium strainsNot Reported-

This lack of comparative data underscores a significant research opportunity to screen other Kibdelosporangium isolates for this compound production, potentially identifying strains with higher yields or more favorable fermentation characteristics.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for the cultivation of Kibdelosporangium sp. MJ126-NF4, and the extraction and quantification of this compound are provided below. These protocols can be adapted for screening and comparing different Kibdelosporangium strains.

Fermentation of Kibdelosporangium sp. MJ126-NF4

This protocol is based on the culture conditions described for the known this compound producing strain.

Materials:

  • Strain: Kibdelosporangium sp. MJ126-NF4

  • Seed Medium: (e.g., Yeast Extract-Malt Extract Agar - ISP2)

  • Production Medium: (e.g., a suitable seed medium for liquid culture followed by a production medium. A yeast-starch agar has been mentioned for maintenance of the strain).

  • Incubator/Shaker: Capable of maintaining 28-30°C with agitation.

Procedure:

  • Inoculum Preparation: Aseptically transfer a loopful of Kibdelosporangium sp. MJ126-NF4 from a slant culture to a flask containing the seed medium.

  • Incubation: Incubate the seed culture at 28-30°C for 2-3 days with shaking at 200-250 rpm.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation: Incubate the production culture at 28-30°C for 5-7 days with shaking at 200-250 rpm.

  • Monitoring: Monitor the fermentation for growth (e.g., by measuring packed cell volume or dry cell weight) and pH.

  • Harvesting: At the end of the fermentation period, harvest the culture broth for extraction.

Extraction of this compound

This is a general protocol for the extraction of secondary metabolites from actinomycete fermentations.

Materials:

  • Fermentation broth

  • Organic solvent (e.g., ethyl acetate, butanol)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Cell Separation: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the supernatant and the mycelial cake separately with an equal volume of the chosen organic solvent. This should be repeated 2-3 times to ensure complete extraction.

  • Pooling and Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Storage: Store the crude extract at a low temperature (e.g., -20°C) for further analysis.

Quantification of this compound by HPLC

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV-Vis spectrum of a purified this compound standard.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter it through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with the standard. Quantify the amount of this compound in the sample by using the standard curve.

Visualizing the Experimental Workflow and Biosynthetic Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for comparing this compound production and the proposed biosynthetic pathway.

Experimental_Workflow cluster_strains Kibdelosporangium Strains cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis Strain1 K. sp. MJ126-NF4 Fermentation1 Fermentation of K. sp. MJ126-NF4 Strain1->Fermentation1 Strain2 Strain A Fermentation2 Fermentation of Strain A Strain2->Fermentation2 Strain3 Strain B Fermentation3 Fermentation of Strain B Strain3->Fermentation3 Extraction1 Extraction Fermentation1->Extraction1 Extraction2 Extraction Fermentation2->Extraction2 Extraction3 Extraction Fermentation3->Extraction3 HPLC HPLC Quantification Extraction1->HPLC Extraction2->HPLC Extraction3->HPLC Comparison Compare Production Levels HPLC->Comparison

Caption: Workflow for comparative analysis of this compound production.

Biosynthetic_Pathway Precursor Aspartic Acid Aziridine Aziridine Moiety Biosynthesis Precursor->Aziridine PKS Type II Polyketide Synthase (PKS) Angucycline Angucycline Core PKS->Angucycline AzicemicinB This compound Angucycline->AzicemicinB Aziridine->AzicemicinB

Caption: Proposed biosynthetic pathway of this compound.

Conclusion and Future Directions

The production of the promising antibiotic this compound is currently only attributed to Kibdelosporangium sp. MJ126-NF4. This guide provides the foundational knowledge and experimental protocols necessary to build upon this understanding. A significant opportunity exists for researchers to screen a wider range of Kibdelosporangium strains for this compound production. Such studies would not only potentially identify superior production strains but also contribute valuable data to the broader understanding of secondary metabolite biosynthesis within this genus. The development and validation of a specific and robust analytical method for this compound quantification will be a critical step in enabling accurate and reliable comparative studies.

References

Azicemicin B: A Comparative Analysis of In Vivo Efficacy and Toxicity Against Existing Gram-Positive Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel antibiotic Azicemicin B against established antibiotics—Vancomycin, Linezolid, and Daptomycin—for the treatment of Gram-positive bacterial infections. This document synthesizes available preclinical data, focusing on in vivo efficacy and toxicity profiles, to aid in the evaluation of this compound's therapeutic potential.

This compound is an aromatic polyketide antibiotic with demonstrated in vitro activity against a range of Gram-positive bacteria. While in vivo efficacy and toxicity data for this compound are not yet available, preliminary studies in mice suggest a favorable safety profile with "little signs of toxicity". This guide presents the in vitro antimicrobial spectrum of this compound alongside a comprehensive analysis of the in vivo performance of current standard-of-care antibiotics, offering a predictive comparison and highlighting the potential role of this compound in the clinical landscape.

In Vitro Efficacy: this compound vs. Comparators

This compound has shown potent in vitro activity against various clinically relevant Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and comparator antibiotics against key bacterial strains.

Bacterial StrainThis compound (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)Daptomycin (µg/mL)
Staphylococcus aureus (MSSA)0.0151-21-40.25-1
Staphylococcus aureus (MRSA)0.0151-41-40.5-2
Streptococcus pneumoniae0.00780.25-10.5-20.12-0.5
Enterococcus faecalis0.251-41-41-4
Enterococcus faecium (VRE)>100>321-41-4

In Vivo Efficacy of Comparator Antibiotics

The in vivo efficacy of Vancomycin, Linezolid, and Daptomycin has been extensively evaluated in various murine infection models. The following table summarizes key efficacy parameters, such as the 50% effective dose (ED50) and bacterial load reduction, in murine thigh infection and sepsis models.

AntibioticAnimal ModelPathogenEfficacy EndpointResult
Vancomycin Neutropenic Mouse ThighS. aureusBacterial Load Reduction4.4-5.2 log10 CFU/g reduction with 100-800 mg/kg[1]
Neutropenic Mouse ThighS. aureusStatic Dose159 mg/kg[2]
Linezolid Immunocompetent Rat PneumoniaS. pneumoniaeSurvival Rate91.7% survival with 100 mg/kg/day[3]
Murine SepsisS. aureusED503.07-7.60 mg/kg[4][5]
Daptomycin Neutropenic Mouse ThighS. aureusED503.7 mg/kg[6][7]
Neutropenic Mouse ThighMRSABacterial Load Reduction3.1 log10 CFU reduction with 8 mg/kg day 1, 4 mg/kg day 2[6]

In Vivo Toxicity Profiles of Comparator Antibiotics

The clinical utility of antibiotics is often limited by their toxicity profiles. Vancomycin is associated with nephrotoxicity, Linezolid with hematological and neurological toxicity, and Daptomycin with muscle toxicity. The following table summarizes key in vivo toxicity data for these comparator antibiotics.

AntibioticAnimal ModelKey Toxicity EndpointResults
Vancomycin MouseMedian Lethal Dose (LD50), IV400 mg/kg[8]
RatNephrotoxicityDose-dependent increase in serum creatinine and BUN[9]
Linezolid MouseMedian Lethal Dose (LD50), Oral1600 mg/kg[9]
MouseHematological ToxicityDose-dependent decrease in hemoglobin and platelets[10]
Daptomycin MouseMinimum Lethal Dose, IV>700 mg/kg[11]
RatMuscle ToxicityReversible skeletal myopathy with elevated creatine phosphokinase (CPK) levels

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key in vivo experiments cited in this guide.

Murine Thigh Infection Model for Efficacy Testing

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.

Protocol:

  • Animal Model: Female ICR (CD-1) mice, 5-6 weeks old.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (150 mg/kg on day -4 and 100 mg/kg on day -1) to reduce the host immune response and allow for robust bacterial growth.

  • Inoculation: On day 0, mice are anesthetized, and each thigh is injected intramuscularly with 0.1 mL of a bacterial suspension (e.g., Staphylococcus aureus at 1 x 10^7 CFU/mL).

  • Treatment: Antibiotic treatment is initiated at a specified time post-infection (e.g., 2 hours). The antibiotic is administered via a clinically relevant route (e.g., subcutaneous or intravenous) at various dose levels. A control group receives a vehicle control.

  • Endpoint Measurement: At 24 hours post-treatment, mice are euthanized. The thigh muscles are aseptically excised, homogenized in a sterile buffer, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Efficacy is determined by calculating the reduction in bacterial load (log10 CFU/g) in treated groups compared to the control group. Dose-response curves are generated to determine parameters such as the ED50.[1][12][13][14][15]

Acute Intravenous Toxicity Study (LD50 Determination)

This study is performed to determine the median lethal dose (LD50) of a substance when administered as a single intravenous dose.

Protocol:

  • Animal Model: Female BALB/c mice, typically 8-12 weeks old.

  • Dose Formulation: The test substance is dissolved or suspended in a suitable vehicle (e.g., sterile saline).

  • Administration: A single dose of the test substance is administered intravenously via the tail vein. Multiple dose groups are used with a geometric progression of doses. A control group receives the vehicle alone.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, and 6 hours) on the first day and daily thereafter for 14 days.

  • Endpoint Measurement: The primary endpoint is mortality. The number of surviving animals in each dose group is recorded.

  • Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the probit analysis or the Reed-Muench method.[16]

Mechanistic Insights into Antibiotic Toxicity

Understanding the molecular pathways underlying antibiotic toxicity is critical for developing safer drugs and managing adverse effects. The following diagrams illustrate the key signaling pathways associated with the toxicity of the comparator antibiotics.

Vancomycin_Nephrotoxicity Vancomycin Vancomycin ProximalTubule Renal Proximal Tubule Cell Vancomycin->ProximalTubule ROS Reactive Oxygen Species (ROS) ProximalTubule->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Dysfunction Apoptosis Apoptosis MitochondrialDamage->Apoptosis OxidativeStress->MitochondrialDamage Inflammation Inflammation (e.g., NF-κB activation) OxidativeStress->Inflammation Inflammation->Apoptosis CellDeath Tubular Cell Death & Necrosis Apoptosis->CellDeath AKI Acute Kidney Injury (AKI) CellDeath->AKI

Caption: Vancomycin-induced nephrotoxicity signaling pathway.

Linezolid_Toxicity Linezolid Linezolid Mitochondria Mitochondrion Linezolid->Mitochondria MitoRibosome Mitochondrial Ribosome (28S, 39S) Linezolid->MitoRibosome Inhibition ProteinSynthesis Mitochondrial Protein Synthesis MitoRibosome->ProteinSynthesis ETC_Complexes Electron Transport Chain Complexes ProteinSynthesis->ETC_Complexes Reduced Synthesis ATP_Production ATP Production ETC_Complexes->ATP_Production Decreased Function CellularDysfunction Cellular Dysfunction ATP_Production->CellularDysfunction HematologicToxicity Hematologic Toxicity (Thrombocytopenia, Anemia) CellularDysfunction->HematologicToxicity Neurotoxicity Peripheral & Optic Neuropathy CellularDysfunction->Neurotoxicity

Caption: Mechanism of Linezolid-induced mitochondrial toxicity.

Daptomycin_Myotoxicity Daptomycin Daptomycin MyocyteMembrane Myocyte Cell Membrane Daptomycin->MyocyteMembrane Binding & Insertion MembraneDepolarization Membrane Depolarization MyocyteMembrane->MembraneDepolarization IonEfflux Ion Efflux (K+) MembraneDepolarization->IonEfflux CellularLysis Cellular Lysis IonEfflux->CellularLysis CPK_Release Release of Creatine Phosphokinase (CPK) CellularLysis->CPK_Release Rhabdomyolysis Rhabdomyolysis CPK_Release->Rhabdomyolysis

References

Head-to-Head Comparison: Azicemicin B vs. Azinomycin B - A Review of Preclinical Activity

Author: BenchChem Technical Support Team. Date: November 2025

Azinomycin B, a potent antitumor agent, has been extensively studied for its DNA cross-linking capabilities and robust in vitro and in vivo efficacy. In contrast, Azicemicin B, a structurally related natural product, is primarily characterized by its antimicrobial properties, with a significant gap in the publicly available data regarding its anticancer activity. This guide provides a comprehensive overview of the known biological activities of both compounds, highlighting the disparity in the depth of research and underscoring the need for further investigation into the potential anticancer effects of this compound.

This comparative guide collates available preclinical data for this compound and Azinomycin B to offer researchers, scientists, and drug development professionals a clear perspective on their respective activities. Due to the limited information on this compound's anticancer properties, a direct head-to-head comparison of their antitumor efficacy is not currently feasible. However, by examining their mechanisms of action and the available activity data, we can infer potential similarities and highlight critical areas for future research.

Mechanism of Action: A Tale of Two Aziridines

Both this compound and Azinomycin B belong to a class of natural products characterized by the presence of a reactive aziridine ring. This functional group is a key player in their biological activity, enabling them to act as alkylating agents.

Azinomycin B is a well-established DNA interstrand cross-linking agent.[1] Its molecule consists of two electrophilic centers, an aziridine ring and an epoxide, which covalently bind to the N7 positions of guanine bases in the major groove of DNA, effectively creating a covalent bridge between the two DNA strands.[1][2] This cross-linking action physically obstructs DNA replication and transcription, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[1] The naphthoate moiety of Azinomycin B is also understood to contribute to its DNA binding affinity through non-covalent interactions.[1]

In Vitro Activity: A Data Chasm

A substantial body of in vitro data exists for Azinomycin B, demonstrating its potent cytotoxic effects against a wide range of cancer cell lines. In contrast, similar data for this compound is scarce, with most studies focusing on its antibacterial spectrum.

Table 1: Summary of In Vitro Activity

CompoundAssay TypeCell Line(s)IC50 / MIC ValuesReference(s)
Azinomycin B Cytotoxicity (IC50)Various Cancer Cell LinesSub-micromolar to low micromolar range
This compound Antimicrobial (MIC)Gram-positive bacteriaNot specified in detail in available abstracts[3]
This compound Cytotoxicity (IC50)Cancer Cell LinesData not publicly available-

In Vivo Efficacy: Azinomycin B's Established Antitumor Profile

Preclinical in vivo studies have consistently demonstrated the significant antitumor efficacy of Azinomycin B in various animal models. Information regarding the in vivo anticancer activity of this compound is currently not available in the scientific literature.

Table 2: Summary of In Vivo Activity

CompoundAnimal ModelTumor TypeEfficacyReference(s)
Azinomycin B Murine ModelsVarious leukemias and solid tumorsSignificant tumor growth inhibition and increased survival[4][5][6]
This compound --Data not publicly available-

Experimental Protocols

To facilitate further research and a potential future head-to-head comparison, this section outlines standardized experimental protocols for key assays.

DNA Interstrand Cross-linking Assay (Agarose Gel Electrophoresis)

This method is used to determine the ability of a compound to form covalent cross-links between DNA strands.

  • DNA Preparation: A linearized plasmid DNA (e.g., pBR322) is radiolabeled at the 5' ends with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Drug Treatment: The labeled DNA is incubated with varying concentrations of the test compound (Azinomycin B or this compound) for a specified time at 37°C.

  • Denaturation: The reaction is stopped, and the DNA is denatured by heating at 90°C for 5 minutes in the presence of a denaturing agent (e.g., formamide).

  • Gel Electrophoresis: The samples are loaded onto a non-denaturing agarose gel.

  • Visualization: The gel is dried and exposed to an X-ray film. Cross-linked DNA will renature and migrate as a double-stranded band, while non-cross-linked DNA will remain single-stranded and migrate faster. The intensity of the bands is quantified to determine the extent of cross-linking.

DNA_Crosslinking_Workflow cluster_prep DNA Preparation cluster_treatment Drug Incubation cluster_analysis Analysis DNA Plasmid DNA Label Radiolabeling (³²P) DNA->Label Treatment Incubate with Test Compound Label->Treatment Denature Denaturation (Heat) Treatment->Denature Gel Agarose Gel Electrophoresis Denature->Gel Visualize Autoradiography Gel->Visualize

Fig. 1: Workflow for DNA Interstrand Cross-linking Assay.
In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well plate Treat Add Test Compound Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Add Solubilizer MTT->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate

Fig. 2: Workflow for In Vitro Cytotoxicity (MTT) Assay.
In Vivo Antitumor Activity in Murine Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule and dosage.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The experiment is terminated when tumors in the control group reach a specified size or at a predetermined time point.

  • Efficacy Evaluation: Antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

InVivo_Study_Workflow Start Implant Cancer Cells in Mice Tumor_Growth Allow Tumor Growth Start->Tumor_Growth Randomize Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomize Treatment Administer Test Compound or Vehicle (Control) Randomize->Treatment Monitor Monitor Tumor Volume & Body Weight Treatment->Monitor Endpoint Endpoint Criteria Met Monitor->Endpoint Continue until Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis

Fig. 3: General Workflow for an In Vivo Antitumor Efficacy Study.

Conclusion and Future Directions

Azinomycin B stands as a potent and well-characterized DNA cross-linking agent with demonstrated antitumor activity. The presence of a similar aziridine warhead in this compound suggests a potential for anticancer effects; however, the lack of published data on its cytotoxicity against cancer cell lines and its in vivo efficacy prevents a direct and meaningful comparison.

To bridge this knowledge gap, future research should prioritize the evaluation of this compound's anticancer properties. Specifically, studies should be conducted to:

  • Determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

  • Investigate the ability of this compound to induce DNA damage and, specifically, interstrand cross-links.

  • Evaluate the in vivo antitumor efficacy of this compound in relevant animal models.

Such studies are crucial to unlock the potential of this compound as a therapeutic agent and to enable a comprehensive head-to-head comparison with its more extensively studied counterpart, Azinomycin B. This would not only clarify the structure-activity relationships within this class of compounds but could also lead to the development of novel and more effective anticancer drugs.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Azicemicin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) with quantitative toxicological data for Azicemicin B is publicly available. Therefore, this guidance is based on the precautionary principle, treating this compound as a potent cytotoxic compound with unknown specific hazards. The recommendations provided are derived from general best practices for handling novel, uncharacterized, and cytotoxic substances.[1][2] All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with local and national regulations.

Immediate Safety and Handling Precautions

Given the lack of specific toxicity data, this compound should be handled with the utmost caution, assuming it to be a highly potent and hazardous material.[1][2] Engineering controls, administrative controls, and personal protective equipment (PPE) are all crucial for minimizing exposure.

Engineering Controls:

  • Primary Containment: All manipulations of solid or powdered this compound that could generate dust or aerosols must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.[3] For sterile work, a Class II BSC is mandatory.

  • Secondary Containment: Store this compound in a designated, clearly labeled, and restricted-access area.[1] Use secondary containers to prevent spills and contamination.[1][2]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the potential hazards, proper handling techniques, emergency procedures, and waste disposal for potent compounds.

  • Designated Area: All work with this compound should be performed in a designated and clearly marked area to restrict access and prevent cross-contamination.

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling this compound. This is based on guidelines for handling cytotoxic and other hazardous drugs.

PPE Component Specification Purpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Protects against skin contact and absorption.[3]
Lab Coat/Gown Disposable, solid-front gown with tight-fitting cuffs.Prevents contamination of personal clothing.[3]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.[1][2]
Face Shield Required when there is a significant risk of splashes.Provides full-face protection.[2]
Respiratory Protection A NIOSH-approved N95 or higher respirator is recommended, especially when handling powders or if there is a potential for aerosol generation outside of a containment device.Prevents inhalation of airborne particles.[3]

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the essential steps for safely handling and disposing of this compound in a research laboratory setting.

1. Preparation and Weighing:

  • Don all required PPE as specified in the table above.

  • Perform all manipulations of powdered this compound within a certified powder containment hood or Class II BSC.

  • Use disposable equipment (e.g., weigh boats, spatulas) whenever possible.

  • If using reusable equipment, decontaminate it thoroughly after use.

2. Solution Preparation:

  • Prepare solutions within a chemical fume hood or Class II BSC.

  • Add solvent to the powdered compound slowly to avoid splashing.

  • Ensure the container is securely capped and clearly labeled with the compound name, concentration, date, and hazard warning.

3. Experimental Use:

  • Conduct all experiments involving this compound in a designated area.

  • Use plastic-backed absorbent pads on work surfaces to contain any potential spills.

  • Avoid eating, drinking, and applying cosmetics in the laboratory.

4. Decontamination:

  • Wipe down all work surfaces and equipment with an appropriate deactivating agent (if known) or a suitable laboratory detergent followed by a rinse with 70% ethanol.

  • Dispose of all cleaning materials as hazardous waste.

5. Waste Disposal:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, pipette tips) are considered cytotoxic waste.

    • Collect in a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.

    • Label the container clearly as "Cytotoxic Waste" or "Hazardous Chemical Waste."

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and shatter-resistant container.

    • Label the container with "Hazardous Chemical Waste," the name of the compound, and the approximate concentration.

    • Do not dispose of this compound waste down the drain.

  • Sharps Waste:

    • Dispose of all needles, syringes, and other sharps contaminated with this compound in a designated sharps container for cytotoxic waste.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.

Spill and Emergency Procedures

Minor Spill (within a containment device):

  • Ensure all required PPE is worn.

  • Cover the spill with absorbent pads.

  • Carefully clean the area with a suitable laboratory detergent, working from the outside in.

  • Wipe the area with 70% ethanol.

  • Dispose of all cleaning materials as cytotoxic waste.

Major Spill (outside of a containment device):

  • Alert others in the area and evacuate immediately.

  • Restrict access to the spill area.

  • Contact your institution's EHS or emergency response team.

  • Do not attempt to clean up a major spill without proper training and equipment.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move to fresh air immediately. Seek medical attention.[1][2]

  • Ingestion: Seek immediate medical attention.

Visual Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.